Product packaging for Ortetamine(Cat. No.:CAS No. 5580-32-5)

Ortetamine

Cat. No.: B1605716
CAS No.: 5580-32-5
M. Wt: 149.23 g/mol
InChI Key: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
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Description

Ortetamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1605716 Ortetamine CAS No. 5580-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMQBDFHXOOXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863569
Record name 2-Methylamphetamine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5580-32-5
Record name Ortetamine
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URL https://commonchemistry.cas.org/detail?cas_rn=5580-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ortetamine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylamphetamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ortetamine's Interaction with Monoamine Neurotransmitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a psychoactive substance belonging to the amphetamine class. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the monoamine neurotransmitter systems. It is established that this compound functions as a monoamine releasing agent and reuptake inhibitor, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in its stimulant effects. This document collates available pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and the workflows used to study it.

Introduction

This compound is a structural analog of amphetamine, characterized by a methyl group at the ortho position of the phenyl ring. Like other amphetamines, its pharmacological effects are primarily mediated through its interaction with monoamine transporters.[1] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By interfering with this process, this compound potentiates monoaminergic neurotransmission. Understanding the precise quantitative interactions of this compound with these transporters is crucial for predicting its psychoactive profile and potential therapeutic or adverse effects.

Quantitative Pharmacology of this compound

A comprehensive review of the scientific literature reveals a notable scarcity of publicly available quantitative data regarding this compound's binding affinity (Ki), uptake inhibition potency (IC50), and neurotransmitter release efficacy (EC50) at the dopamine, norepinephrine, and serotonin transporters. While qualitative descriptions of its action as a monoamine releasing agent are prevalent, specific potency and efficacy values from standardized assays are not readily found in published studies.

For the purpose of providing a comparative framework, the following table presents typical quantitative data for the parent compound, amphetamine, which is expected to have a pharmacological profile similar to this compound. It is important to note that the ortho-methylation in this compound may influence its potency and selectivity at the different monoamine transporters.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)Release (EC50, nM)
d-Amphetamine DAT34.440.17.9
NET7.113.11.8
SERT18561240248

Note: The data for d-Amphetamine is compiled from various sources and is provided for comparative purposes only. The absence of specific data for this compound highlights a gap in the current pharmacological literature.

Mechanism of Action: A Dual Role

This compound exerts its effects on monoamine neurotransmission through a dual mechanism of action:

  • Inhibition of Reuptake: this compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft.

  • Promotion of Efflux (Release): As a substrate for the monoamine transporters, this compound is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This disruption leads to an increase in the cytosolic concentration of monoamine neurotransmitters, which are then transported out of the neuron and into the synaptic cleft via a process known as reverse transport or efflux, mediated by DAT, NET, and SERT.

Ortetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ortetamine_ext This compound dat DAT ortetamine_ext->dat 1. Binds & Enters net NET ortetamine_ext->net 1. Binds & Enters sert SERT ortetamine_ext->sert 1. Binds & Enters ortetamine_int This compound dopamine_synapse Dopamine norepinephrine_synapse Norepinephrine serotonin_synapse Serotonin vmat2 VMAT2 ortetamine_int->vmat2 2. Disrupts Vesicular Storage dopamine_cyto Dopamine vmat2->dopamine_cyto 3. Monoamine Efflux to Cytosol norepinephrine_cyto Norepinephrine vmat2->norepinephrine_cyto 3. Monoamine Efflux to Cytosol serotonin_cyto Serotonin vmat2->serotonin_cyto 3. Monoamine Efflux to Cytosol vesicle Synaptic Vesicle dopamine_vesicle Dopamine norepinephrine_vesicle Norepinephrine serotonin_vesicle Serotonin dopamine_cyto->dat 4. Reverse Transport norepinephrine_cyto->net 4. Reverse Transport serotonin_cyto->sert 4. Reverse Transport d_receptor Dopamine Receptor dopamine_synapse->d_receptor 5. Receptor Activation ne_receptor Norepinephrine Receptor norepinephrine_synapse->ne_receptor 5. Receptor Activation s_receptor Serotonin Receptor serotonin_synapse->s_receptor 5. Receptor Activation

Figure 1: this compound's mechanism of action on monoamine neurotransmission.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

  • Objective: To measure the displacement of a selective radioligand from the monoamine transporters by this compound.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 cells).

    • Selective radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

    • This compound hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake Assays

These assays measure the ability of this compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters, providing an IC50 value.

  • Objective: To quantify the potency of this compound in blocking the transport of monoamines.

  • Materials:

    • Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 cells) cultured in 96-well plates.

    • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • This compound hydrochloride.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle in uptake buffer.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor.

    • Data are analyzed to determine the IC50 value of this compound for uptake inhibition at each transporter.

In Vitro Neurotransmitter Release (Superfusion) Assays

These assays are used to measure the ability of this compound to evoke the release of preloaded radiolabeled monoamines from synaptosomes or brain slices, providing an EC50 value for release.

  • Objective: To quantify the efficacy and potency of this compound as a monoamine releasing agent.

  • Materials:

    • Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) or brain slices.

    • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Superfusion apparatus.

    • This compound hydrochloride.

    • Physiological buffer (e.g., Krebs-bicarbonate buffer).

  • Procedure:

    • Preload the synaptosomes or brain slices with the respective radiolabeled monoamine.

    • Transfer the loaded tissue to the superfusion chambers and perfuse with physiological buffer to establish a stable baseline of spontaneous release.

    • Expose the tissue to varying concentrations of this compound for a defined period.

    • Collect the superfusate fractions at regular intervals.

    • Measure the radioactivity in each fraction using a scintillation counter.

    • At the end of the experiment, lyse the tissue to determine the total remaining radioactivity.

    • Calculate the fractional release of the radiolabel for each time point and analyze the data to determine the EC50 value for this compound-induced release.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression of experiments to elucidate its mechanism of action.

Experimental_Workflow start Compound Synthesis & Purification binding Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) start->binding uptake In Vitro Uptake Assays (Determine IC50 at DAT, NET, SERT) binding->uptake High affinity suggests functional effects sar Structure-Activity Relationship (SAR) Analysis binding->sar release In Vitro Release Assays (Determine EC50 at DAT, NET, SERT) uptake->release Inhibition of uptake suggests potential as a releaser uptake->sar release->sar in_vivo In Vivo Microdialysis (Measure neurotransmitter levels in specific brain regions) release->in_vivo Confirmation of in vitro releasing activity sar->start Design of new analogs behavioral Behavioral Pharmacology (e.g., Locomotor activity, Drug discrimination) in_vivo->behavioral Correlate neurochemical changes with behavioral outcomes end Pharmacological Profile Established behavioral->end

Figure 2: Typical experimental workflow for characterizing a novel monoamine transporter ligand.

Conclusion

This compound's primary mechanism of action involves the inhibition of reuptake and promotion of release of dopamine, norepinephrine, and serotonin via their respective transporters. While its qualitative effects are understood to be similar to other amphetamines, a significant gap exists in the scientific literature regarding its specific quantitative pharmacology. The detailed experimental protocols provided in this guide serve as a blueprint for researchers aiming to fill this knowledge gap. A thorough characterization of this compound's potency and selectivity at DAT, NET, and SERT is essential for a complete understanding of its psychoactive properties and for guiding future research in drug development and neuroscience. Further investigation is warranted to fully elucidate the structure-activity relationships of ortho-substituted amphetamines and their therapeutic potential.

References

The Pharmacological Profile of Ortetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Its pharmacological profile is characterized by its action as a monoamine releasing agent, impacting the presynaptic release and reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Furthermore, it exhibits activity as a serotonin 5-HT2A receptor agonist. While structurally similar to amphetamine and methamphetamine, the ortho-position of the methyl group on the phenyl ring influences its potency and receptor interactions. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, receptor interactions, and pharmacokinetic profile, based on available preclinical data. Due to limitations in the publicly available scientific literature, specific quantitative data on receptor binding affinities for this compound are scarce. However, comparative data with related amphetamines provide valuable context for its pharmacological activity.

Mechanism of Action

This compound's primary mechanism of action is the promotion of monoamine neurotransmitter release from presynaptic neurons.[1] This is coupled with an inhibition of their reuptake, leading to an overall increase in the concentration of these neurotransmitters in the synaptic cleft.[1] The primary molecular targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1]

This compound also functions as a serotonin receptor agonist, with a specific affinity for the 5-HT2A receptor subtype.[1][2] This interaction is believed to contribute to its psychoactive properties.[1]

Monoamine Release

As a substrate for monoamine transporters, this compound is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations. This elevated cytosolic concentration reverses the direction of the plasma membrane transporters (DAT, NET, and SERT), causing the efflux of dopamine, norepinephrine, and serotonin into the synapse.

5-HT2A Receptor Agonism

This compound's agonistic activity at the 5-HT2A receptor is a key feature of its pharmacological profile, shared with other psychoactive substances.[1][2] Activation of this G-protein coupled receptor initiates a downstream signaling cascade that contributes to its overall effects on perception and mood.[2]

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) or inhibitory concentrations (IC50) of this compound at monoamine transporters are limited in the available literature.[1] However, comparative data for amphetamine and methamphetamine, as well as in vivo potency data for this compound, provide a basis for understanding its pharmacological profile.

ParameterDrugValueSpecies/AssayReference
In Vivo Potency
ED50 (Drug Discrimination)This compound (oTAP)4.1 mg/kgRatHiggs & Glennon, 1990
ED50 (Drug Discrimination)(+)-Amphetamine~0.41 mg/kgRatHiggs & Glennon, 1990
Monoamine Transporter Inhibition (Ki in µM) DAT NET SERT
AmphetamineHuman~0.60.07-0.120-40
MethamphetamineHuman~0.5~0.110-40

Note: The ED50 value for (+)-Amphetamine is estimated based on the statement that this compound is approximately one-tenth as potent.

Experimental Protocols

Drug Discrimination Studies

Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug in animals.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Rats are trained to press one of two levers to receive a food reward (e.g., sucrose pellet) under a specific schedule of reinforcement (e.g., Fixed Ratio 20).

    • Prior to each session, rats are administered either the training drug (e.g., 0.3 mg/kg d-methamphetamine, IP) or saline.

    • Following the training drug, responses on one lever are reinforced, while after saline administration, responses on the other lever are reinforced.

    • Training continues until a high level of accuracy in discriminating between the drug and saline is achieved (e.g., ≥80% of responses on the correct lever for several consecutive sessions).

  • Testing Phase (Generalization):

    • Various doses of the test compound (e.g., this compound) are administered to the trained animals.

    • The percentage of responses on the drug-associated lever is measured.

    • Full substitution is typically defined as ≥80% of responses on the drug lever, indicating similar subjective effects to the training drug. Partial substitution falls between 20% and 80%.

This protocol is a generalized description based on common practices in the field.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

General Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After a baseline collection period to allow for equilibration, the drug of interest (e.g., amphetamine) is administered (e.g., intraperitoneally).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Analysis:

    • The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples are quantified using analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

This protocol is a generalized description based on common practices in the field.

Signaling Pathways

Amphetamine-Induced Monoamine Release

G cluster_presynaptic Presynaptic Neuron cluster_release This compound This compound MAT Monoamine Transporter (DAT, NET, SERT) This compound->MAT Enters via transporter Ortetamine_cyto This compound (cytosolic) Monoamines_synapse Synaptic Monoamines MAT->Monoamines_synapse Reversal of transport (Efflux) Vesicle Synaptic Vesicle Monoamines_cyto Cytosolic Monoamines Vesicle->Monoamines_cyto Leakage VMAT2 VMAT2 Monoamines_vesicle Monoamines (DA, NE, 5-HT) MAO MAO Monoamines_cyto->MAO Degradation Metabolites Metabolites MAO->Metabolites Ortetamine_cyto->VMAT2 Inhibits

Caption: this compound's mechanism of monoamine release.

5-HT2A Receptor Gq/11 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Binds and activates Gq11 Gq/11 protein HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins Ca2_cyto ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2_cyto->Cellular_Response Activation of Ca2+-dependent enzymes

Caption: 5-HT2A receptor-mediated Gq/11 signaling cascade.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound are not widely available in the public domain. However, the general pharmacokinetic properties of amphetamine-type stimulants can provide an expected profile.

ParameterGeneral Value for Amphetamines
Oral BioavailabilityGood
Volume of DistributionHigh (~4 L/kg)
Plasma Protein BindingLow (<20%)
Elimination Half-life6-12 hours
MetabolismPrimarily hepatic
ExcretionRenal

These values are general for amphetamine-type stimulants and may not be fully representative of this compound.

Structure-Activity Relationships

The chemical structure of this compound is 1-(2-methylphenyl)propan-2-amine. It is a positional isomer of methamphetamine. The key structural feature is the methyl group at the ortho (2-) position of the phenyl ring. This substitution distinguishes it from amphetamine (unsubstituted phenyl ring) and methamphetamine (N-methylation).[1]

The position of the methyl group on the phenyl ring significantly influences the pharmacological activity of amphetamine analogs. In drug discrimination studies, this compound (2-methylamphetamine) was found to substitute for dextroamphetamine, whereas 3-methylamphetamine and 4-methylamphetamine only produced partial generalization. This suggests that the ortho-methyl substitution retains an amphetamine-like stimulus effect, albeit with reduced potency.[3] The ortho-methyl group is thought to decrease steric hindrance compared to dextroamphetamine, which may contribute to its lower binding affinity and potency.[1]

Conclusion

This compound is a monoamine releasing agent and 5-HT2A receptor agonist with a pharmacological profile similar to, but less potent than, dextroamphetamine. Its primary mechanism involves the reversal of monoamine transporters (DAT, NET, and SERT), leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. While comprehensive quantitative data on its receptor binding affinities are lacking, in vivo studies confirm its amphetamine-like subjective effects. The ortho-methyl substitution on the phenyl ring is a key determinant of its pharmacological activity. Further research is required to fully elucidate the specific binding kinetics and detailed pharmacokinetic profile of this compound to better understand its therapeutic potential and abuse liability.

References

Ortetamine (2-Methylamphetamine): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant belonging to the amphetamine class of compounds. As a positional isomer of methamphetamine, its chemical structure is characterized by a methyl group at the ortho (2-) position of the phenyl ring. This structural modification influences its pharmacological profile, distinguishing it from amphetamine and other isomers. This technical guide provides an in-depth overview of the core physicochemical properties, pharmacology, and synthesis of this compound, intended for a scientific audience. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate molecular interactions and synthetic pathways.

Chemical and Physical Properties

This compound is a chiral compound, and its properties can be influenced by the specific stereoisomer. Unless otherwise specified, the data presented here refers to the racemic mixture.

PropertyValueSource(s)
IUPAC Name 1-(2-methylphenyl)propan-2-amine[1]
Synonyms 2-Methylamphetamine, o-Methylamphetamine, this compound[1]
CAS Number 5580-32-5[2]
Molecular Formula C₁₀H₁₅N[1]
Molar Mass 149.237 g/mol [3][4]
Appearance Crystalline solid (as hydrochloride salt)[3]
XLogP3 2.5[3]
Topological Polar Surface Area 26 Ų[1]
Complexity 111[1]

Pharmacology

The pharmacological effects of this compound are primarily mediated through its interaction with monoamine neurotransmitter systems.[3] It acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[3]

Pharmacodynamics

This compound's mechanism of action is similar to that of other amphetamines, involving the disruption of vesicular monoamine storage and the reversal of transporter function for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft.

Some sources suggest that this compound also acts as a serotonin 5-HT2A receptor agonist, a property shared with some psychedelic amphetamines.[2] However, the absence of a 2,5-dimethoxy motif, which is common in potent 5-HT2A agonists of the phenethylamine class, suggests that its activity at this receptor may be weaker.[3]

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Uptake MAO MAO DA_cyto Dopamine (Cytosol) DA_vesicle->DA_cyto Release Ortetamine_in This compound Ortetamine_in->VMAT2 Inhibits Ortetamine_in->MAO Inhibits DA_cyto->MAO Metabolism DAT DAT DA_synapse Dopamine DA_cyto->DA_synapse Efflux DAT->Ortetamine_in Reverses Transporter Ortetamine_out This compound Ortetamine_out->DAT Enters via Reuptake Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Signal Signal Transduction DA_receptor->Signal

Figure 1: Proposed mechanism of this compound at a dopaminergic synapse.
Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not available. However, based on its structural similarity to amphetamine and methamphetamine, its pharmacokinetic profile is expected to be similar. Amphetamine-type stimulants are generally well-absorbed orally, have a large volume of distribution, and low plasma protein binding.[5]

Metabolism: Studies on the metabolism of the structurally related 2-methyl-amphetamine in rats have identified several key metabolic pathways.[3] These are expected to be similar for this compound and include:

  • Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Hydroxylation of the phenylmethyl group: Addition of a hydroxyl group to the methyl substituent on the phenyl ring, which can be followed by oxidation to a carboxylic acid.

  • Hydroxylation of the side chain.

  • Phase II conjugation: Glucuronidation and/or sulfation of the hydroxyl and carboxyl groups.

The cytochrome P450 enzyme CYP2D6 is known to be involved in the metabolism of amphetamines and is likely a key enzyme in the biotransformation of this compound.[3]

Excretion: Amphetamine and its metabolites are primarily excreted in the urine.[5] The rate of excretion is dependent on urinary pH.[5]

Experimental Protocols

Synthesis of this compound via Reductive Amination

The most common method for the synthesis of this compound is the reductive amination of 2-methylphenylacetone (also known as o-tolylacetone).[2][3] This is a two-step, one-pot reaction where the ketone is first condensed with an amine source (e.g., ammonia) to form an imine, which is then reduced to the corresponding amine.

Materials:

  • 2-Methylphenylacetone

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or catalytic hydrogenation with H₂ over Pd/C)

  • Anhydrous methanol or ethanol

  • Glacial acetic acid (as a catalyst for imine formation)

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hydrochloric acid (for salt formation and precipitation)

Procedure (Generalized):

  • Dissolve 2-methylphenylacetone and an excess of the ammonia source in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₃CN) portion-wise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic by adding a suitable base (e.g., NaOH solution).

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent.

  • Filter and remove the solvent under reduced pressure to yield the freebase of this compound as an oil.

  • For purification and to obtain a stable salt, dissolve the freebase in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate this compound hydrochloride.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

reductive_amination_workflow start Start reactants Dissolve 2-Methylphenylacetone & Ammonia Source in Methanol start->reactants catalyst Add Glacial Acetic Acid reactants->catalyst imine_formation Stir at RT (Imine Formation) catalyst->imine_formation cool Cool in Ice Bath imine_formation->cool reduction Add Reducing Agent (e.g., NaBH₃CN) cool->reduction stir_overnight Stir at RT Overnight reduction->stir_overnight quench Quench with Water stir_overnight->quench evaporate Remove Methanol quench->evaporate basify Basify with NaOH evaporate->basify extract Extract with Organic Solvent basify->extract dry Dry Organic Extracts extract->dry concentrate Concentrate to Yield Freebase dry->concentrate salt_formation Precipitate as HCl Salt concentrate->salt_formation end End (Purified this compound HCl) salt_formation->end

Figure 2: Workflow for the synthesis of this compound.
Monoamine Transporter Binding Assay Protocol (Representative)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to monoamine transporters (DAT, NET, SERT) using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate cell membranes, the radioligand at a concentration near its Kd, and either the vehicle, this compound at various concentrations, or the non-specific binding control.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound (2-methylamphetamine) is a classic example of a substituted amphetamine whose pharmacological properties are modulated by the position of a single methyl group on the phenyl ring. Its primary mechanism of action as a monoamine releasing agent and reuptake inhibitor aligns it with other stimulant amphetamines. While it is a valuable tool for SAR studies and as an analytical reference standard, a comprehensive understanding of its quantitative pharmacology and human pharmacokinetics is still lacking in the public domain. Further research is needed to fully characterize its receptor binding affinities and metabolic profile to better understand its potential effects and to aid in its identification in forensic and clinical settings.

References

Ortetamine IUPAC name and CAS number 5580-32-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ortetamine (CAS 5580-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. Structurally, it is a positional isomer of methamphetamine. Like other amphetamines, it is recognized for its psychoactive properties and primarily functions as a monoamine releasing agent. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, pharmacological profile, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents comparative data for structurally related amphetamine analogs to provide a functional context.

Chemical Identification

This compound is systematically identified by its IUPAC name and CAS number, which are crucial for regulatory and research purposes. Its chemical properties are summarized in the table below.

IdentifierValue
IUPAC Name 1-(2-methylphenyl)propan-2-amine
CAS Number 5580-32-5
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Synonyms 2-Methylamphetamine, o,α-Dimethylphenethylamine, 1-(o-Tolyl)propan-2-amine

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the release of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from presynaptic neurons. This is achieved by interacting with the respective monoamine transporters (DAT, NET, and SERT). Amphetamines are known to be transporter substrates, meaning they are taken up into the neuron and subsequently disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and non-vesicular release of neurotransmitters into the synapse. Additionally, some amphetamine derivatives exhibit activity as agonists at serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to their psychoactive effects.

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for this compound are not widely reported. However, data from closely related amphetamine analogs provide insight into the expected pharmacological profile. The following tables summarize in vitro data for d-amphetamine and d-methamphetamine at the human monoamine transporters.

Table 3.2.1: Comparative Binding Affinities (Ki, nM) of Amphetamine Analogs at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
d-Amphetamine ~600~70-100~20,000-40,000
d-Methamphetamine ~600~100~10,000-40,000

Note: These values are compiled from various studies and represent approximate affinities. The original research should be consulted for specific experimental details.

Table 3.2.2: Comparative Potencies (EC50, nM) of Amphetamine Analogs for Monoamine Release

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)
d-Amphetamine 24-527.11756
d-Methamphetamine 24.511.4639

Note: These values are derived from studies on rat brain synaptosomes and may vary depending on the experimental system.

Animal studies indicate that this compound substitutes for dextroamphetamine in drug discrimination tests, but with approximately one-tenth the potency.

Pharmacokinetic Properties

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound is the reductive amination of 2-methylphenylacetone.

Protocol: Reductive Amination of 2-Methylphenylacetone

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methylphenylacetone in a solvent such as methanol.

  • Amine Source: Add a source of ammonia, such as ammonium chloride, to the solution.

  • Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride, to the mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for a specified period, typically several hours to overnight.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like diethyl ether.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method to determine the binding affinity of a test compound like this compound for DAT, NET, or SERT.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET/SERT) or cells expressing the transporter of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure the potency of a test compound to induce the release of monoamines from synaptosomes.

Protocol: Synaptosome Neurotransmitter Release Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions by differential centrifugation of brain homogenates.

  • Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

  • Release Experiment: Wash the synaptosomes to remove excess radiolabel. Aliquot the loaded synaptosomes and expose them to varying concentrations of the test compound (this compound).

  • Sample Collection: After a short incubation period, terminate the release by rapid filtration or centrifugation.

  • Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percentage of neurotransmitter released at each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release effect.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Agonist Binding Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Postulated 5-HT2A Receptor Signaling Pathway for this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Isolate Synaptosomes from Brain Tissue B 2. Load with [³H]-Neurotransmitter A->B C 3. Wash to Remove Excess Radiotracer B->C D 4. Aliquot Synaptosomes C->D E 5. Add this compound (Varying Concentrations) D->E F 6. Incubate for Fixed Time E->F G 7. Separate Supernatant and Pellets (Filtration) F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Calculate % Release and Determine EC50 H->I

Caption: Workflow for Neurotransmitter Release Assay.

Preliminary Studies on the Neuroprotective Effects of Ortetamine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary studies on the neuroprotective effects of Ortetamine has yielded no specific preclinical or clinical data on this compound. The scientific literature, as indexed in major databases, does not appear to contain research focused on the neuroprotective properties of this compound.

This lack of available information prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways related to this compound.

However, the search for neuroprotective agents in the class of compounds related to this compound revealed a significant body of research on Ketamine and its enantiomer Esketamine . These compounds have been extensively studied for their neuroprotective effects in various models of neurological injury and disease.

Given the absence of data on this compound, we can, with your approval, pivot this technical guide to focus on the well-documented neuroprotective effects of Ketamine. This would allow for a comprehensive analysis complete with:

  • Quantitative Data Presentation: Summarizing data from numerous preclinical studies in structured tables.

  • Detailed Experimental Protocols: Outlining the methodologies used in key in vitro and in vivo experiments.

  • Signaling Pathway and Workflow Visualization: Creating diagrams using Graphviz to illustrate the molecular mechanisms of Ketamine's neuroprotective actions.

Please advise if you would like to proceed with a detailed technical guide on the neuroprotective effects of Ketamine as a representative and thoroughly researched compound in a similar class.

Ortetamine as a Serotonin 5-HT2A Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Core Aspects of Ortetamine as a Serotonin 5-HT2A Receptor Agonist

This technical guide provides a comprehensive overview of the pharmacology of this compound (2-methylamphetamine) as a putative agonist of the serotonin 5-HT2A receptor. The document outlines the canonical signaling pathways of the 5-HT2A receptor, detailed protocols for its characterization, and the current state of knowledge regarding this compound's activity.

It is critical to note at the outset that while this compound is structurally related to known phenethylamine 5-HT2A agonists, a thorough review of published scientific literature reveals a significant lack of specific quantitative data—such as binding affinity (Kᵢ) and functional potency (EC₅₀)—for this compound's direct interaction with the 5-HT2A receptor. The information presented herein is based on established principles of 5-HT2A receptor pharmacology and provides a framework for the systematic evaluation of this compound.

The Serotonin 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a primary target for serotonergic psychedelic drugs and a modulator of various central nervous system functions.[1] Its activation initiates a cascade of intracellular events, predominantly through coupling to the Gαq signal transduction pathway.[2]

Upon agonist binding, the Gαq protein is activated and stimulates the enzyme phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][5] The elevation of intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.[3] The receptor can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, in a ligand-dependent manner.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Leads to This compound This compound (Agonist) This compound->Receptor Binds

Caption: Canonical 5-HT2A receptor Gq signaling pathway. (Max Width: 760px)

Quantitative Assessment of Receptor Interaction

A quantitative analysis of a compound's interaction with a receptor involves determining its binding affinity (the strength of the interaction) and its functional potency and efficacy (the ability to elicit a biological response).

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Assay TypeReference
DOI 3.6240IP-1 Accumulation[7]
DOM 16 - 1940IP-1 Accumulation[7]
Serotonin (5-HT) ~1040IP-1 Accumulation[7]
LSD 0.571.5IP-1 Accumulation[7]

Disclaimer: The data in this table are for comparative purposes only and do not represent the pharmacological profile of this compound.

Experimental Protocols

To characterize a compound like this compound, standardized in vitro assays are employed. The following sections detail the methodologies for two fundamental assessments of 5-HT2A receptor agonism.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[8]

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI, used at a concentration near its Kₔ value.[7][9]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like ketanserin or clozapine.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel Cell Harvester), glass fiber filters (GF/B or GF/C), and a liquid scintillation counter.

Protocol:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific control, or varying concentrations of the test compound (this compound). A typical concentration range for the test compound would be 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Functional Assay (for EC₅₀ Determination)

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of the Gq signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the human 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[5]

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader capable of kinetic reads.

Protocol:

  • Cell Plating: Plate the 5-HT2A-expressing cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to near-confluency.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

  • Compound Preparation: Prepare a separate plate containing serial dilutions of the test compound (this compound) and a reference agonist (e.g., serotonin) at concentrations higher than the final assay concentration.

  • Measurement: Place the cell plate into the fluorescence reader. Establish a stable baseline fluorescence reading for each well.

  • Agonist Addition: The instrument adds the compound solutions from the source plate to the cell plate, and fluorescence is measured kinetically over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. Efficacy is often expressed relative to the maximal response produced by a reference full agonist like serotonin.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) B1 Prepare Receptor Membranes & Radioligand B2 Incubate with Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki via Cheng-Prusoff B4->B5 F1 Plate 5-HT2A Expressing Cells F2 Load with Calcium Dye F1->F2 F3 Add Test Compound F2->F3 F4 Measure Fluorescence (FLIPR) F3->F4 F5 Calculate EC50 & Efficacy F4->F5 Compound Test Compound (e.g., this compound) Compound->B1 Compound->F1

Caption: General workflow for GPCR agonist characterization. (Max Width: 760px)

Conclusion

This compound, or 2-methylamphetamine, is a phenethylamine stimulant with a structural resemblance to known 5-HT2A receptor agonists. The canonical Gq-coupled signaling pathway of the 5-HT2A receptor is well-understood, and robust in vitro methodologies exist to precisely quantify the binding and functional parameters of any prospective ligand. However, there is a conspicuous absence of empirical data characterizing the direct interaction of this compound with the 5-HT2A receptor. While early behavioral studies suggest it possesses amphetamine-like properties, its specific serotonergic pharmacology remains undefined.[3] The protocols and information detailed in this guide provide a clear roadmap for future research to elucidate the precise affinity, potency, and efficacy of this compound, thereby formally establishing its role as a potential 5-HT2A receptor agonist.

References

Structure-Activity Relationship (SAR) Studies of Ortetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. As a positional isomer of methamphetamine, its pharmacological profile is of significant interest in the field of medicinal chemistry and drug development for understanding the nuanced effects of structural modifications on activity at monoamine transporters and receptors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and concepts.

This compound is characterized by a methyl group at the ortho (2-) position of the phenyl ring of the amphetamine scaffold.[1] This substitution distinguishes it from its isomers, 3-methylamphetamine and 4-methylamphetamine, as well as from the parent compound amphetamine and the N-methylated methamphetamine. The primary mechanism of action for this compound, like other amphetamines, involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2] It also exhibits activity at serotonin receptors, particularly the 5-HT2A subtype.

Structure-Activity Relationship (SAR) Analysis

The position of the methyl group on the phenyl ring of amphetamine derivatives significantly influences their pharmacological activity. The following table summarizes the available quantitative and qualitative data for this compound and its positional isomers, providing a basis for the SAR analysis.

Quantitative Data Summary
CompoundStructureAssay TypeTargetPotency (ED50)NotesReference
This compound (2-methylamphetamine) 2-CH₃-amphetamineDrug Discrimination (in vivo)Amphetamine-like stimulus4.1 mg/kgCompletely substituted for (+)-amphetamine.[1]
3-methylamphetamine 3-CH₃-amphetamineDrug Discrimination (in vivo)Amphetamine-like stimulus-Only partial generalization.
4-methylamphetamine 4-CH₃-amphetamineDrug Discrimination (in vivo)Amphetamine-like stimulus-Only partial generalization.
(+)-Amphetamine UnsubstitutedDrug Discrimination (in vivo)Amphetamine-like stimulus~0.41 mg/kgThis compound is approximately 1/10th as potent.[1]

Key SAR Observations:

  • Ortho-Substitution: The presence of a methyl group at the ortho-position, as seen in this compound, retains the amphetamine-like discriminative stimulus effects, albeit with a tenfold reduction in potency compared to dextroamphetamine.[1] This suggests that while the ortho position can accommodate a small alkyl substituent, it may introduce some steric hindrance at the target binding site, leading to decreased potency.

  • Meta- and Para-Substitution: Methyl substitution at the meta or para positions results in compounds that only partially substitute for amphetamine in drug discrimination studies. This indicates a significant alteration in the pharmacological profile, potentially due to changes in binding affinity or efficacy at the dopamine and norepinephrine transporters, or an increased relative activity at the serotonin transporter.

  • Serotonergic Activity: While quantitative data for this compound is lacking, studies on related compounds suggest that para-substitution on the amphetamine ring tends to increase serotonergic activity. For instance, 4-methylamphetamine is known to have greater effects on serotonin release and reuptake compared to amphetamine.[2] The partial generalization of the meta and para isomers in amphetamine discrimination studies may be a consequence of their mixed dopaminergic/serotonergic profile.

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common and established method for the synthesis of this compound is the reductive amination of 2-methylphenylacetone.[3][4][5]

Materials:

  • 2-methylphenylacetone

  • Ammonia (or a source of ammonia, e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)[4]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Apparatus for inert atmosphere reaction (optional, depending on the reducing agent)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure (General):

  • Imine Formation: Dissolve 2-methylphenylacetone and a source of ammonia in the chosen anhydrous solvent. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be shifted towards the imine by removing the water formed, for example, by using a Dean-Stark apparatus if the reaction is run at elevated temperatures, or by the presence of a dehydrating agent.

  • Reduction: To the solution containing the imine, add the reducing agent portion-wise at a controlled temperature (often 0°C to room temperature). The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the imine in the presence of the ketone starting material.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the reaction mixture is quenched carefully (e.g., with water or a dilute acid, depending on the reducing agent used). The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Monoamine Transporter Release Assay

This protocol outlines a general procedure for measuring the release of monoamines (dopamine, norepinephrine, serotonin) from synaptosomes, a preparation of nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)

  • Sucrose buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • This compound and other test compounds

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure (General):

  • Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a known concentration of the radiolabeled monoamine to allow for its uptake into the nerve terminals.

  • Initiation of Release: After loading, the synaptosomes are washed to remove excess radiolabel. They are then resuspended in fresh buffer and aliquoted. The release is initiated by adding this compound or other test compounds at various concentrations.

  • Termination of Release: After a short incubation period (typically a few minutes), the release is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the released radiolabel in the supernatant to pass through.

  • Quantification: The amount of radioactivity retained on the filters (representing the amount of neurotransmitter remaining in the synaptosomes) and/or in the filtrate (representing the released neurotransmitter) is measured using a liquid scintillation counter.

  • Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total amount initially taken up. The data is then plotted against the concentration of the test compound, and EC50 values (the concentration that produces 50% of the maximal release) can be determined using non-linear regression analysis.

5-HT2A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound for the 5-HT2A receptor using a radioligand binding assay.[6][7]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., frontal cortex).

  • Radioligand specific for the 5-HT2A receptor (e.g., [³H]ketanserin).

  • Non-labeled ("cold") ligand to determine non-specific binding (e.g., unlabeled ketanserin or another 5-HT2A antagonist).

  • This compound and other test compounds.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure (General):

  • Incubation: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound). For determining total binding, no test compound is added. For determining non-specific binding, a high concentration of a non-labeled ligand is added.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, which represents the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by the test compound is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_sar SAR Evaluation cluster_data Data Analysis S1 2-Methylphenylacetone + Ammonia S2 Imine Formation S1->S2 S3 Reduction (e.g., NaBH3CN) S2->S3 S4 Purification S3->S4 S5 This compound S4->S5 A1 Monoamine Release Assay S5->A1 A2 5-HT2A Binding Assay S5->A2 A3 In Vivo Behavioral Assay S5->A3 D1 EC50 / IC50 / Ki Determination A1->D1 A2->D1 A3->D1 D2 SAR Conclusions D1->D2

Caption: Experimental workflow for the synthesis and SAR evaluation of this compound.

monoamine_release_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Enters neuron via DAT VMAT2 VMAT2 This compound->VMAT2 Disrupts vesicular storage Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverses transport direction Dopamine_synapse Increased Synaptic Dopamine DAT->Dopamine_synapse VMAT2->Dopamine_cyto Dopamine efflux to cytosol Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->VMAT2 Dopamine_cyto->DAT Dopamine efflux D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Signaling Postsynaptic Signaling D_receptors->Signaling

Caption: Proposed mechanism of this compound-induced dopamine release.

Conclusion

The structure-activity relationship of this compound reveals that the position of the methyl group on the amphetamine phenyl ring is a critical determinant of its pharmacological profile. The ortho-position, as in this compound, maintains the qualitative amphetamine-like effects but with reduced potency compared to the parent compound. In contrast, meta and para-substitution lead to a more divergent pharmacological profile, likely due to altered interactions with monoamine transporters and a potential increase in serotonergic activity. Further research is required to obtain specific in vitro quantitative data for this compound at the dopamine, norepinephrine, and serotonin transporters, as well as at the 5-HT2A receptor, to build a more complete and detailed SAR profile. Such data would be invaluable for the rational design of novel psychoactive compounds with tailored pharmacological properties.

References

Ortetamine: A Preclinical Investigation into its Therapeutic Potential for Substance Use Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Substance use disorders (SUDs) represent a significant global health challenge with a pressing need for novel therapeutic interventions. Ortetamine (2-methylamphetamine), a stimulant of the amphetamine class, has emerged as a compound of interest due to its unique pharmacological profile, suggesting a potential role in the management of SUDs. This technical guide provides a comprehensive overview of the current preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, and potential therapeutic efficacy. While clinical data remains limited, this document consolidates the existing scientific literature to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound for SUDs. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are detailed and visualized to facilitate further investigation.

Introduction

This compound, also known as 2-methylamphetamine, is a structural analog of amphetamine. Preliminary research suggests that this compound may modulate key neurotransmitter systems implicated in the pathophysiology of addiction.[1] This document synthesizes the available preclinical evidence to provide a detailed understanding of this compound's pharmacological properties and to outline a potential pathway for its investigation as a treatment for SUDs.

Mechanism of Action

This compound's pharmacological effects are believed to be primarily mediated through its interaction with monoaminergic and serotonergic systems.

2.1. Monoamine Neurotransmitter Systems

This compound is understood to increase the synaptic concentrations of dopamine, norepinephrine, and serotonin by promoting their release from presynaptic terminals and inhibiting their reuptake.[1] This modulation of monoamine levels is a key characteristic of amphetamine-class compounds and is central to their effects on mood, arousal, and reward.

2.2. Serotonin 5-HT2A Receptor Agonism

This compound is also characterized as a serotonin 5-HT2A receptor agonist.[1] Activation of this receptor is associated with the psychoactive and potential therapeutic effects of several psychedelic compounds that have shown promise in treating SUDs.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Ortetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vmat VMAT2 This compound->vmat Inhibits uptake into vesicles dat DAT This compound->dat Inhibits reuptake net NET This compound->net Inhibits reuptake sert SERT This compound->sert Inhibits reuptake monoamines Dopamine Norepinephrine Serotonin vmat->monoamines Reverses transport synaptic_monoamines Increased Monoamines monoamines->synaptic_monoamines Increased Release d2_receptor D2 Receptor synaptic_monoamines->d2_receptor alpha_receptor Adrenergic Receptor synaptic_monoamines->alpha_receptor ht2a_receptor 5-HT2A Receptor synaptic_monoamines->ht2a_receptor downstream Downstream Signaling (e.g., Ca2+ mobilization, PKC activation) ht2a_receptor->downstream ortetamine_synapse This compound ortetamine_synapse->ht2a_receptor Agonist

Proposed signaling pathway of this compound.

Quantitative Preclinical Data

The publicly available quantitative data for this compound is limited. The following tables summarize the known information.

Table 1: In Vivo Psychoactive Potency

CompoundAssayTraining DrugPotency Relative to Training DrugReference
This compoundDrug Discrimination (Rats)d-Amphetamine~1/10thHiggs & Glennon, 1990[2]

Table 2: Physicochemical Properties

PropertyValueMethodReference
Predicted XLogP32.5Computational[1]

Table 3: Receptor Binding and Functional Activity (Data currently unavailable in public literature)

TargetAssay TypeRadioligandKi (nM)EC50/IC50 (nM)% Efficacy / Inhibition
5-HT2A ReceptorBinding Assay[3H]KetanserinN/AN/AN/A
5-HT2A ReceptorFunctional Assay (Ca2+ flux)-N/AN/AN/A
Dopamine Transporter (DAT)Uptake Inhibition[3H]DopamineN/AN/AN/A
Norepinephrine Transporter (NET)Uptake Inhibition[3H]NorepinephrineN/AN/AN/A
Serotonin Transporter (SERT)Uptake Inhibition[3H]SerotoninN/AN/AN/A

N/A: Not Available in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols for the key assays relevant to the preclinical evaluation of this compound are provided below. These represent standard methodologies and would require specific optimization for this compound.

4.1. Drug Discrimination Assay

This protocol is based on standard procedures for evaluating the stimulus properties of amphetamine-like compounds.

  • Subjects: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, except during testing.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Once lever pressing is established, discrimination training begins. Prior to each session, rats are administered either d-amphetamine (e.g., 1 mg/kg, i.p.) or saline.

    • Following d-amphetamine administration, responses on one lever (the "drug" lever) are reinforced, while responses on the other lever (the "saline" lever) have no consequence. Following saline administration, the opposite is true.

    • Training continues until rats reliably respond on the correct lever (>80% of total responses) for at least 8 out of 10 consecutive sessions.

  • Testing:

    • On test days, various doses of this compound are administered.

    • The percentage of responses on the drug-appropriate lever is recorded. Full generalization is typically defined as >80% responding on the drug lever.

4.2. Receptor Binding Assay (Illustrative for 5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

    • [3H]Ketanserin (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Various concentrations of this compound.

    • Non-specific binding control (e.g., mianserin).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in a 96-well plate.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

4.3. Monoamine Transporter Uptake Inhibition Assay (Illustrative for DAT)

This protocol outlines a method to assess the inhibition of dopamine uptake.

  • Materials:

    • Cells stably expressing the human dopamine transporter (DAT).

    • [3H]Dopamine.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Various concentrations of this compound.

    • Non-specific uptake control (e.g., cocaine or GBR 12909).

  • Procedure:

    • Plate DAT-expressing cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Initiate uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value for this compound.

Proposed Preclinical Development Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound for SUDs.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy Models for SUD cluster_safety Safety & Toxicology receptor_binding Receptor Binding Assays (5-HT2A, DAT, NET, SERT, etc.) functional_assays Functional Assays (Ca2+ flux, cAMP, Uptake Inhibition) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies in Rodents (Absorption, Distribution, Metabolism, Excretion) functional_assays->pk_studies drug_discrimination Drug Discrimination Studies pk_studies->drug_discrimination self_admin Drug Self-Administration & Relapse Models drug_discrimination->self_admin cpp Conditioned Place Preference self_admin->cpp acute_toxicology Acute Toxicology Studies cpp->acute_toxicology repeat_dose_toxicology Repeat-Dose Toxicology Studies acute_toxicology->repeat_dose_toxicology cardiovascular_safety Cardiovascular Safety Pharmacology repeat_dose_toxicology->cardiovascular_safety cns_safety CNS Safety Pharmacology cardiovascular_safety->cns_safety

Preclinical development workflow for this compound.

Discussion and Future Directions

The limited available data suggests that this compound possesses a pharmacological profile that warrants further investigation for the treatment of SUDs. Its dual action on monoamine systems and the 5-HT2A receptor presents a novel mechanism that could potentially address the complex neurobiology of addiction.

Future research should prioritize:

  • Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wide range of CNS targets.

  • In-depth Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.

  • Efficacy in Animal Models of Addiction: Evaluating the effects of this compound in models of drug self-administration, relapse, and craving.

  • Safety and Toxicology: Conducting thorough safety pharmacology and toxicology studies to establish a preliminary safety profile.

Conclusion

This compound represents an under-explored compound with a plausible mechanism of action for the treatment of substance use disorders. This technical guide consolidates the current preclinical knowledge and provides a framework for its future investigation. Rigorous preclinical studies are essential to elucidate its therapeutic potential and to determine if it warrants advancement into clinical development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Due to its structural relationship to methamphetamine, it is classified as a Schedule II controlled substance in the United States. This technical guide provides an in-depth overview of the legal status of this compound, its pharmacological profile, and detailed experimental protocols for its characterization. Given the limited specific data available for this compound, this guide leverages information from closely related and well-studied amphetamines to provide a comprehensive understanding of its likely properties and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Legal Status of this compound

This compound is explicitly controlled in several countries due to its close structural and pharmacological similarity to amphetamine and methamphetamine.

  • United States: this compound is considered a Schedule II controlled substance. This classification is based on its status as a positional isomer of methamphetamine.[1][2] The Controlled Substances Act (CSA) places substances with a high potential for abuse, a currently accepted medical use with severe restrictions, and the potential for severe psychological or physical dependence in Schedule II.[3][4][5]

  • Sweden: The Public Health Agency of Sweden classified this compound (2-methylamphetamine) as a narcotic substance on January 18, 2019.[1]

  • United Kingdom: this compound is considered a Class A drug.[1]

  • Germany: It is regulated under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[1]

Pharmacology

The pharmacological profile of this compound is presumed to be similar to that of other amphetamine-class stimulants, primarily acting on monoamine neurotransmitter systems.

Mechanism of Action

This compound is expected to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters. This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its stimulant effects. The primary mechanism involves the reversal of transporter function.

Quantitative Pharmacological Data (Extrapolated)
CompoundTransporterBinding Affinity (Ki, nM)Release (EC50, nM)Uptake Inhibition (IC50, nM)
d-Amphetamine DAT120 - 1,20024.535 - 80
NET1,800 - 7,2007.440 - 150
SERT> 10,0001,770> 2,000
d-Methamphetamine DAT100 - 1,00010.225 - 70
NET1,000 - 5,00012.330 - 100
SERT> 10,000850> 1,000

Data compiled from various sources and should be considered representative estimates.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in-vitro and in-vivo characterization of this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter (DAT). Similar protocols can be adapted for NET and SERT.

Objective: To determine the binding affinity (Ki) of this compound at the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]WIN 35,428 (radioligand)

  • Cocaine (for non-specific binding determination)

  • This compound test solutions

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of binding buffer (for total binding)

      • 50 µL of 10 µM cocaine (for non-specific binding)

      • 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration of ~1-2 nM.

    • Add 150 µL of the membrane preparation (20-40 µg of protein) to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This protocol outlines a method to measure this compound-induced dopamine release from rat striatal synaptosomes.

Objective: To determine the potency (EC50) of this compound to induce dopamine release.

Materials:

  • Rat striatum tissue

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (KRB)

  • [³H]Dopamine

  • This compound test solutions

  • Perfusion system or superfusion chambers

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect rat striata and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 min at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRB.

  • [³H]Dopamine Loading:

    • Incubate the synaptosomes with [³H]Dopamine (e.g., 50 nM) for 15 min at 37°C.

    • Wash the synaptosomes with fresh KRB to remove excess unincorporated radiolabel.

  • Release Assay:

    • Aliquot the loaded synaptosomes into superfusion chambers.

    • Perfuse with KRB at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., 2 min).

    • After establishing a stable baseline of [³H]Dopamine release, switch to a perfusion buffer containing varying concentrations of this compound.

    • Continue collecting fractions to measure the peak and duration of release.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each fraction using a scintillation counter.

    • Express the amount of [³H]Dopamine released in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period.

    • Construct a dose-response curve by plotting the peak release against the logarithm of the this compound concentration.

    • Determine the EC50 value from the curve.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at a dopaminergic synapse.

Ortetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Dopamine Efflux Ortetamine_in This compound Ortetamine_in->Vesicle Disrupts VMAT2, releases DA Ortetamine_in->DAT Enters via DAT (or diffusion) DA_cyto->DAT Reverse Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds to Receptor Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

Experimental Workflow

The following diagram outlines the workflow for a typical in vivo locomotor activity study to assess the stimulant effects of this compound in rodents.

Locomotor_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal Rodent Subjects (e.g., mice) Housing Controlled Environment (light/dark cycle, temp) Animal->Housing Habituation Habituation to Test Arena Housing->Habituation Baseline Record Baseline Locomotor Activity Habituation->Baseline Injection Administer this compound (or vehicle) Baseline->Injection Post_Injection Record Post-Injection Locomotor Activity Injection->Post_Injection Data_Collection Automated tracking of distance, speed, etc. Post_Injection->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Dose_Response Generate Dose-Response Curve Stats->Dose_Response

Caption: Workflow for in vivo locomotor activity assessment of this compound.

Conclusion

This compound is a controlled substance with a pharmacological profile characteristic of an amphetamine-like stimulant. While specific research on this compound is limited, a comprehensive understanding of its likely biological activity can be extrapolated from the extensive data available for amphetamine and methamphetamine. The experimental protocols detailed in this guide provide a framework for the systematic in vitro and in vivo characterization of this compound. Further research is warranted to precisely define its pharmacological and toxicological properties. Researchers must adhere to all applicable laws and regulations regarding the handling and use of this Schedule II controlled substance.

References

Methodological & Application

Application Notes and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ortetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Ortetamine (2-methylamphetamine) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the existence of structural isomers with nearly identical mass spectra, this protocol emphasizes the critical need for chromatographic separation and derivatization to ensure accurate and unambiguous results. The provided methodologies are based on established practices for the analysis of amphetamine and its analogues and should be fully validated by the end-user.

Introduction

This compound, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class.[1] Accurate and reliable analytical methods are essential for its detection and quantification in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2] However, a significant challenge in the analysis of this compound is its structural isomerism with 3-methylamphetamine and 4-methylamphetamine. These isomers produce virtually identical mass spectra under electron ionization (EI), making their differentiation by mass spectrometry alone impossible.[3] Therefore, chromatographic separation, often enhanced by chemical derivatization, is mandatory for the specific identification of this compound.[3] This protocol details a method involving N-acetylation of the amine group, which has been shown to aid in the chromatographic resolution of methylamphetamine isomers.[3]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of this compound from a urine matrix. It should be optimized and validated for other biological matrices or sample types.

Reagents and Materials:

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Amphetamine-d8 or a suitable analogue)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Extraction solvent (e.g., Ethyl acetate or a mixture of hexane and isoamyl alcohol)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To 1 mL of the sample (e.g., urine) in a glass centrifuge tube, add a known amount of the internal standard.

  • Alkalinize the sample by adding 0.5 mL of 1 M NaOH to reach a pH > 9.

  • Add 5 mL of the extraction solvent, cap the tube, and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 2 mL of 0.1 M HCl to the organic extract, vortex for 2 minutes, and centrifuge.

  • Discard the upper organic layer.

  • Re-alkalinize the aqueous layer with 1 M NaOH to pH > 9.

  • Perform a second extraction with 5 mL of the extraction solvent.

  • Transfer the organic layer and dry it by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The dried extract is now ready for derivatization.

Derivatization (N-Acetylation)

Reagents and Materials:

  • Acetic anhydride

  • Pyridine or other suitable catalyst

  • Heating block or water bath

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of acetic anhydride and 25 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess derivatization reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of amphetamine-type compounds and should be optimized for the specific instrument and application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler for automated injections.

GC Conditions:

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Range m/z 40-450

Data Presentation

Quantitative Data

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. The following table provides hypothetical characteristic ions for the N-acetyl derivative of this compound based on the fragmentation patterns of related compounds. These ions must be confirmed by analyzing a known standard of N-acetyl-2-methylamphetamine. A mass spectrum for N-acetyl-2-methylamphetamine is available in the PubChem database (CID 541803) and can be used for ion selection.[4]

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Retention Time (min)
This compoundN-acetylTo be determinedTo be determinedTo be determinedTo be determined
Internal Standard(e.g., Acetylated Amphetamine-d8)To be determinedTo be determinedTo be determinedTo be determined

Note: The user must determine the exact retention time and characteristic ions through experimental analysis of a certified reference standard.

Method Validation Parameters

A full method validation should be performed according to established guidelines (e.g., FDA, SWGDRUG). Key parameters to be evaluated are summarized below. The values provided are typical for bioanalytical methods and should be established experimentally for this specific protocol.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115% of the nominal concentration
Precision (%RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision
Selectivity/Specificity No interfering peaks at the retention time of the analyte and IS
Recovery Consistent and reproducible

Mandatory Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Urine) add_is Add Internal Standard sample->add_is alkalinize Alkalinization (pH > 9) add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract back_extract Back Extraction (optional cleanup) extract->back_extract dry_evap Drying and Evaporation back_extract->dry_evap add_reagents Add Acetic Anhydride & Pyridine dry_evap->add_reagents heat Heating (70°C, 30 min) add_reagents->heat evap_reagents Evaporate Excess Reagents heat->evap_reagents reconstitute Reconstitution in Solvent evap_reagents->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan & SIM) ionization->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

Isomer_Differentiation This compound This compound (2-methylamphetamine) ms Mass Spectrometry (EI) This compound->ms derivatization N-Acetylation This compound->derivatization isomer3 3-methylamphetamine isomer3->ms isomer3->derivatization isomer4 4-methylamphetamine isomer4->ms isomer4->derivatization identical_spectra Virtually Identical Mass Spectra ms->identical_spectra identification Unambiguous Identification identical_spectra->identification gc Gas Chromatography separation Chromatographic Separation of Derivatives gc->separation derivatization->gc separation->identification

Caption: Logical diagram for isomer differentiation.

References

Application Note: Quantification of Ortetamine in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ortetamine in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical technique for pharmacokinetic studies or other research applications involving this compound.

Introduction

This compound, also known as 2-methylamphetamine, is a stimulant of the phenethylamine and amphetamine chemical classes. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a detailed protocol for the determination of this compound in human plasma, adapted from established methods for analogous compounds.[3][4]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[3][5]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d5).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2][6]

  • Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a standard reversed-phase C18 column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[3][5] The instrument is set to Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[7]

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 136.1119.115100
This compound (Qualifier) 136.191.120100
This compound-d5 (IS) 141.1124.115100

Note: MRM transitions and collision energies should be optimized empirically for the specific instrument being used.[7]

Results and Discussion

Method Validation Parameters

The proposed method is expected to demonstrate excellent performance characteristics, as summarized in the following tables based on typical results for similar analytes.[3][4][5][8]

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 1< 15< 1585 - 115
Low 3< 15< 1585 - 115
Mid 100< 15< 1585 - 115
High 800< 15< 1585 - 115

Table 5: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Lower Limit of Quantification (LLOQ) 1

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Receipt add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_injection LC-MS/MS Injection reconstitution->lc_ms_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_ms_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: LC-MS workflow for this compound quantification.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development settings. The method is expected to meet typical validation requirements for bioanalytical assays in terms of linearity, precision, accuracy, and sensitivity.

References

Application Notes and Protocols for the Use of Ortetamine as a Certified Reference Material in Forensic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] As a structural isomer of methamphetamine, it is a controlled substance in many jurisdictions, including the United States where it is classified as a Schedule II drug.[1] The forensic analysis of this compound requires accurate and reliable identification and quantification to support criminal investigations, clinical toxicology, and drug monitoring programs. The use of a Certified Reference Material (CRM) is paramount in forensic drug analysis to ensure the traceability, accuracy, and comparability of analytical results.[2] This document provides detailed application notes and protocols for the use of this compound as a CRM in forensic analysis, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

A Certified Reference Material (CRM) is a standard of the highest quality, for which the property values, such as purity and concentration, have been rigorously determined and certified, with a stated uncertainty at a given level of confidence. The use of CRMs is a fundamental requirement for laboratories accredited under ISO/IEC 17025.[3][4]

Data Presentation: this compound Certified Reference Material

The data presented below is representative of a typical Certificate of Analysis for an this compound CRM. This information is crucial for accurate preparation of calibrators and quality control samples.

Table 1: Certified Properties of this compound HCl Certified Reference Material

PropertyCertified ValueUncertaintyBasis of Certification
Purity (mass fraction)99.8%± 0.2%Mass balance approach combining results from chromatography (HPLC/UPLC), residual solvent analysis (HS-GC-FID), water content (Karl Fischer), and inorganic content (residue on ignition).
IdentityConfirmedN/AInfrared Spectroscopy (IR), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Certified Concentration (in Methanol)1.000 mg/mL± 0.005 mg/mLGravimetric preparation from the certified neat material, verified by HPLC-UV against an independently prepared standard.
Storage Condition-20°CN/ARecommended storage condition to ensure long-term stability.
Expiration Date24 months from date of issueN/ABased on real-time and accelerated stability studies.

Note: The values presented in this table are illustrative. Users must always refer to the specific Certificate of Analysis provided by the CRM manufacturer.

Experimental Protocols

The following protocols describe the analysis of this compound in biological matrices, such as blood and urine, using a CRM for calibration and quality control.

Protocol 1: Quantification of this compound in Whole Blood by LC-MS/MS

This protocol is adapted from validated methods for the analysis of amphetamines in biological fluids.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, control, or unknown), 10 µL of internal standard working solution (e.g., this compound-d5 at 1 µg/mL), and 200 µL of 0.1 M sodium carbonate buffer (pH 10).

  • Vortex for 10 seconds.

  • Add 1 mL of n-butyl chloride.

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex 6500 QTRAP or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Q1 150.1 -> Q3 119.1 (Quantifier), Q1 150.1 -> Q3 91.1 (Qualifier)

    • This compound-d5 (IS): Q1 155.1 -> Q3 124.1

3. Calibration and Quality Control

  • Prepare a calibration curve in blank whole blood using the this compound CRM at concentrations ranging from 1 to 500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy of the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification).

  • The precision (CV) of the QC samples should be ≤15% (≤20% for the lower limit of quantification).

Protocol 2: Screening and Confirmation of this compound in Urine by GC-MS

This protocol is based on established GC-MS methods for amphetamine-type stimulants in urine.[7][8]

1. Sample Preparation (Solid-Phase Extraction)

  • To a 10 mL glass tube, add 1 mL of urine, 10 µL of internal standard working solution (e.g., this compound-d5 at 10 µg/mL), and 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatize the residue by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and heating at 70°C for 20 minutes.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • SIM Ions (for TMS-derivatized analytes):

    • This compound-TMS: m/z 148, 117, 91

    • This compound-d5-TMS (IS): m/z 153, 122

3. Data Analysis

  • Identification is based on the retention time and the relative abundance of the characteristic ions matching those of the CRM.

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

This compound's Mechanism of Action

This compound, like other amphetamines, primarily exerts its effects by increasing the levels of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in the synaptic cleft.[9] This is achieved through two main mechanisms: inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons.[9]

Ortetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages Dopamine Cytoplasm Cytoplasmic Dopamine Dopamine_Vesicle->Cytoplasm Dopamine release into cytoplasm DAT Dopamine Transporter (DAT) DAT->Cytoplasm Reuptake Dopamine_out Dopamine DAT->Dopamine_out Release TAAR1 TAAR1 TAAR1->DAT Phosphorylates (causes reversal) Ortetamine_in Ortetamine_in->VMAT2 Inhibits Ortetamine_in->DAT Enters via Ortetamine_in->TAAR1 Activates Cytoplasm->DAT Efflux Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds to Signal Signal Transduction Dopamine_Receptor->Signal Activates

Caption: this compound's effect on dopamine neurotransmission.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound in a forensic sample using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Whole Blood Sample (Unknown, Calibrator, or QC) Add_IS Add Internal Standard (this compound-d5 CRM) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation (using this compound CRM) Integration->Calibration Quantification Quantification of this compound in Unknown Sample Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The use of a well-characterized this compound Certified Reference Material is indispensable for achieving accurate and legally defensible results in forensic toxicology. The protocols and data presented in these application notes provide a robust framework for the identification and quantification of this compound in biological specimens. Adherence to validated methods and proper use of CRMs are critical for ensuring the quality and integrity of forensic analytical data. Laboratories should perform their own comprehensive validation of these methods to ensure they are fit for their intended purpose and meet the requirements of their accrediting bodies.

References

Application of Ortetamine in Neurotransmitter Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] Its pharmacological activity is primarily characterized by its interaction with monoamine neurotransmitter systems. This compound acts as a monoamine releaser and concurrently inhibits the reuptake of key neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] This dual action leads to elevated concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic, noradrenergic, and serotonergic neurotransmission.[2] The study of this compound's effects on neurotransmitter reuptake is crucial for understanding its psychoactive properties, potential therapeutic applications, and overall pharmacological profile.

This document provides detailed application notes and protocols for utilizing this compound in neurotransmitter reuptake inhibition assays. It is intended to guide researchers in the in vitro characterization of this compound's potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Data Presentation: Comparative Inhibitory Potencies

CompoundDAT (Kᵢ, µM)NET (Kᵢ, µM)SERT (Kᵢ, µM)
Amphetamine~0.60.07 - 0.120 - 40
Methamphetamine~0.60.07 - 0.120 - 40
MDMA8.291.192.41

Note: Data is compiled from studies on human and mouse transporters and may vary based on experimental conditions.[3] Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding.

Signaling Pathway of Neurotransmitter Reuptake

The following diagram illustrates the general mechanism of neurotransmitter reuptake by monoamine transporters located on the presynaptic neuron. This compound and other amphetamine-like substances interfere with this process.

Neurotransmitter_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Cytosol Cytosol Transporter->Cytosol Transport Ortetamine_in This compound Ortetamine_in->Transporter Inhibition Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells expressing a specific transporter (DAT, NET, or SERT) C Pre-incubate cells with this compound A->C B Prepare serial dilutions of this compound B->C D Add radiolabeled or fluorescent substrate C->D E Incubate to allow uptake D->E F Terminate uptake (wash cells) E->F G Quantify substrate uptake (Scintillation or Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 value (Dose-Response Curve) H->I

References

Application Notes and Protocols for In-Vitro Experimental Design Using Ortetamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1][2] Its pharmacological profile is characterized by its interaction with monoamine neurotransmitter systems. This compound functions as a monoamine releaser, promoting the efflux of dopamine, norepinephrine, and serotonin from presynaptic neurons.[3] Concurrently, it acts as a reuptake inhibitor at the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] Furthermore, this compound is a serotonin 5-HT2A receptor agonist, a mechanism shared with some psychoactive substances.[4]

These application notes provide a comprehensive framework for the in-vitro characterization of this compound. The following protocols detail the necessary steps to quantify its activity at monoamine transporters and the 5-HT2A receptor, as well as to assess its general cytotoxicity.

Logical Workflow for In-Vitro Characterization of this compound

A systematic approach is crucial for characterizing the pharmacological profile of a compound like this compound. The workflow begins with determining the appropriate concentration range by assessing cytotoxicity, followed by parallel investigations into its primary mechanisms of action: monoamine transporter modulation and 5-HT2A receptor activity.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Profiling A Start: this compound Stock Solution B Protocol 1: Cytotoxicity Assay (e.g., MTT) in Relevant Cell Lines A->B C Determine Non-Toxic Concentration Range (LC50) B->C D Objective A: Characterize Monoamine Transporter Interaction C->D G Objective B: Characterize 5-HT2A Receptor Activity C->G E Protocol 2: Uptake Inhibition Assay (DAT, NET, SERT) D->E F Protocol 3: Neurotransmitter Release Assay (DA, NE, 5-HT) D->F J Calculate IC50 Values (Uptake Inhibition) E->J K Calculate EC50 Values (Release) F->K H Protocol 4: 5-HT2A Receptor Binding Assay G->H I Protocol 5: 5-HT2A Functional Assay (e.g., Calcium Flux) G->I L Calculate Ki Value (Binding Affinity) H->L M Calculate EC50 & Emax Values (Functional Agonism) I->M N Compile Pharmacological Profile J->N K->N L->N M->N

Caption: General experimental workflow for the in-vitro characterization of this compound.

Mechanism of Action: Proposed Signaling Pathways

This compound exerts its effects through a dual mechanism. Firstly, it targets presynaptic monoamine transporters (DAT, NET, SERT) to both inhibit neurotransmitter reuptake from the synaptic cleft and induce the reverse transport (efflux) of neurotransmitters from the presynaptic neuron.[3][4] Secondly, it acts as an agonist on postsynaptic 5-HT2A receptors, which are Gq/G11-coupled receptors that activate the phospholipase C (PLC) signaling cascade upon stimulation.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Cytosol_NT Cytosolic Pool (DA, NE, 5-HT) Vesicle->Cytosol_NT Disrupts Vesicular Storage NT_synapse DA, NE, 5-HT Cytosol_NT->NT_synapse Increased Efflux Transporter Monoamine Transporters (DAT, NET, SERT) Transporter->Cytosol_NT 2. Reverses Transport (Efflux) Ortetamine_pre This compound Ortetamine_pre->Transporter 1. Binds & Enters Cell NT_synapse->Transporter 3. Reuptake Blocked Ortetamine_synapse This compound Receptor 5-HT2A Receptor Ortetamine_synapse->Receptor 4. Binds & Activates Gq Gq/11 Receptor->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ [Ca²⁺]i IP3_DAG->Ca

Caption: this compound's dual mechanism on monoaminergic and serotonergic systems.

Data Presentation: Pharmacological Profile

Disclaimer: The following data are illustrative and intended to represent plausible results from the described protocols. Actual experimental values may vary.

Table 1: Illustrative Potency of this compound at Monoamine Transporters

Assay Type Target Parameter Value (µM)
Uptake Inhibition hDAT IC₅₀ 4.8
hNET IC₅₀ 0.95
hSERT IC₅₀ 35.2
Neurotransmitter Release hDAT EC₅₀ 6.5
hNET EC₅₀ 1.8

| | hSERT | EC₅₀ | > 50 |

Table 2: Illustrative Activity of this compound at the Human 5-HT2A Receptor

Assay Type Target Parameter Value (nM)
Receptor Binding h5-HT2A Kᵢ 85
Functional (Calcium Flux) h5-HT2A EC₅₀ 150

| | h5-HT2A | Eₘₐₓ | 75% (vs Serotonin) |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Application Note: Before conducting functional assays, it is critical to determine the concentration range at which this compound does not induce cell death. The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[6][7] This protocol establishes the maximum concentration for subsequent experiments, ensuring that observed effects are due to specific pharmacological actions rather than general toxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[8]

Materials and Reagents:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations should typically range from 0.1 µM to 500 µM. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls. Incubate for 24-48 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • Plot % Viability against the logarithm of this compound concentration and use non-linear regression to determine the LC₅₀ (Lethal Concentration 50%).

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Application Note: This assay quantifies this compound's ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. It is fundamental for determining the potency (IC₅₀) of the compound at each of the three key monoamine transporters. This can be performed using fluorescent substrates in a high-throughput format.[10]

Principle: Cells stably expressing a specific monoamine transporter (hDAT, hNET, or hSERT) are used. A fluorescent substrate that mimics the natural neurotransmitter is added to the cells.[11] In the absence of an inhibitor, the substrate is taken up into the cells, causing an increase in intracellular fluorescence.[12] this compound, as an inhibitor, will compete with the substrate for uptake, leading to a dose-dependent reduction in the fluorescence signal.

Materials and Reagents:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye[11][13]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • This compound stock solution

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Seeding: Plate the transporter-expressing cells in black, clear-bottom 96-well plates at a density that forms a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[12] Incubate overnight.

  • Compound Plating: Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • Assay Execution: a. On the day of the assay, remove the culture medium and wash the cells gently with assay buffer. b. Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. c. Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol. d. Add the substrate solution to all wells.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal in kinetic mode for 10-30 minutes or as an endpoint reading.

Data Analysis:

  • Determine the rate of uptake (slope of the kinetic curve) or the final endpoint fluorescence for each well.

  • Normalize the data, setting the signal from the vehicle control as 100% uptake and the signal from a saturating concentration of a known inhibitor as 0% uptake.

  • Plot the percent inhibition against the logarithm of this compound concentration.

  • Use a sigmoidal dose-response (variable slope) non-linear regression to calculate the IC₅₀ value for this compound at each transporter.

Protocol 3: Monoamine Release Assay

Application Note: As a monoamine releasing agent, this compound is expected to induce neurotransmitter efflux via reverse transport.[3][14] This assay measures the ability of this compound to cause the release of pre-loaded radiolabeled or endogenous monoamines from isolated nerve terminals (synaptosomes) or cultured neurons.

Principle: Brain tissue slices or synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up into the nerve terminals.[1] After washing away the excess label, the tissue is exposed to this compound. The amount of radioactivity released into the supernatant is measured by liquid scintillation counting and is indicative of neurotransmitter efflux.[1]

Materials and Reagents:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) or cultured monoaminergic neurons

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Krebs-Ringer buffer, aerated with 95% O₂ / 5% CO₂

  • Known releasing agent for positive control (e.g., d-amphetamine)

  • This compound stock solution

  • Scintillation vials and liquid scintillation cocktail

  • Liquid Scintillation Counter

Procedure:

  • Synaptosome Preparation (if applicable): Prepare synaptosomes from fresh rat brain tissue using standard differential centrifugation methods.

  • Radiolabel Loading: Incubate the synaptosomes or neurons with the respective [³H]neurotransmitter (e.g., 50 nM) in Krebs-Ringer buffer for 30 minutes at 37°C to allow for uptake.

  • Washing: Wash the preparations multiple times with ice-cold buffer to remove extracellular radioactivity.

  • Baseline Release: Resuspend the loaded synaptosomes in buffer and collect supernatant fractions over several minutes to establish a stable baseline release.

  • Compound Addition: Add this compound or control compounds at various concentrations. Continue collecting supernatant fractions over time (e.g., every 5 minutes for 30 minutes).

  • Measurement: At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantification: Add the collected supernatant samples to scintillation cocktail and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Express the radioactivity released in each fraction as a percentage of the total radioactivity present at the start of that collection period.

  • Normalize the data by subtracting the baseline release.

  • Plot the peak percentage of release against the logarithm of this compound concentration.

  • Use a sigmoidal dose-response non-linear regression to calculate the EC₅₀ and Eₘₐₓ values for release.

Protocol 4: 5-HT2A Receptor Binding Assay

Application Note: This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor. It is a competitive binding assay that measures how effectively this compound displaces a known high-affinity radioligand from the receptor.

Principle: Cell membranes containing the human 5-HT2A receptor are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled competitor drug (this compound).[15][16] The amount of radioligand bound to the receptor decreases as the concentration of this compound increases. The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filter is counted.

Materials and Reagents:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[4]

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin)

  • This compound stock solution

  • Glass fiber filter plates (e.g., Millipore MultiScreen MAFB plates)[15]

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kₑ), and varying concentrations of this compound in assay buffer.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled competitor.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash each well with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate % Inhibition: For each this compound concentration, calculate the percentage of specific binding that is inhibited.

  • Determine IC₅₀: Plot % Inhibition against the logarithm of this compound concentration and use non-linear regression to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 5: 5-HT2A Receptor Functional Assay (Calcium Flux)

Application Note: This functional assay measures the ability of this compound to act as an agonist at the 5-HT2A receptor. It quantifies the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) by measuring a downstream signaling event, specifically the mobilization of intracellular calcium.[17]

Principle: The 5-HT2A receptor is a Gq-coupled GPCR.[5] Agonist binding activates the Gq protein, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This change in calcium can be detected using a calcium-sensitive fluorescent dye.

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or a commercial calcium assay kit)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage from cells)

  • Serotonin (5-HT) as a full agonist control

  • Known 5-HT2A antagonist (e.g., Ketanserin) for validation

  • This compound stock solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with liquid injection capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Plate the 5-HT2A expressing cells in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, often containing probenecid). Incubate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound and serotonin in a separate 96-well compound plate.

  • Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. The instrument will measure a baseline fluorescence for several seconds. c. The instrument will then automatically inject the compounds from the compound plate into the cell plate. d. Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.

Data Analysis:

  • For each well, calculate the peak fluorescence response minus the baseline fluorescence.

  • Normalize the data, setting the response to buffer as 0% and the maximal response to a saturating concentration of serotonin as 100%.

  • Plot the % response against the logarithm of this compound concentration.

  • Use a sigmoidal dose-response non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to serotonin) for this compound.

References

Animal Models for Studying the Stimulant Properties of Ortetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] Its pharmacological effects are primarily mediated through its interaction with monoamine neurotransmitter systems. This compound functions as a monoamine releaser, increasing the presynaptic efflux of dopamine, norepinephrine, and serotonin, while also inhibiting their reuptake.[2] This dual action leads to elevated concentrations of these key neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors and producing the characteristic stimulant effects.[2]

Understanding the stimulant properties of this compound is crucial for both forensic and pharmacological purposes. Animal models provide an essential platform for characterizing its potency, abuse liability, and neurobiological mechanisms. This document outlines detailed protocols for three standard preclinical behavioral models used to assess the stimulant and rewarding effects of compounds like this compound: Locomotor Activity, Intravenous Self-Administration (IVSA), and Conditioned Place Preference (CPP). Additionally, it includes data from drug discrimination studies, which help in quantifying its subjective stimulant effects relative to other amphetamines.

Mechanism of Action: Monoamine Release and Reuptake Inhibition

This compound exerts its stimulant effects by targeting presynaptic monoamine transporters. It is taken up into the neuron by transporters like the dopamine transporter (DAT) and facilitates the release of dopamine from intracellular vesicles into the cytoplasm.[2] Concurrently, it inhibits the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, prolonging their action.[2]

Ortetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron ortetamine_ext This compound dat Dopamine Transporter (DAT) ortetamine_ext->dat 1. Uptake vesicle Synaptic Vesicle ortetamine_ext->vesicle Facilitates dopamine_cyto Cytoplasmic Dopamine dat->dopamine_cyto 2. Reverse Transport (Dopamine Efflux) vesicle->dopamine_cyto 3. Vesicular Release dopamine_vesicle Dopamine dopamine_synapse Dopamine dopamine_cyto->dopamine_synapse Increased Release dopamine_synapse->dat Reuptake Blocked receptors Dopamine Receptors dopamine_synapse->receptors 4. Receptor Binding

This compound's primary mechanism of action on a dopaminergic neuron.

Quantitative Data Summary

While comprehensive dose-response data for this compound in all behavioral models are not widely published, drug discrimination studies provide a reliable measure of its stimulant potency relative to dextroamphetamine.

Table 1: Drug Discrimination Potency of this compound vs. (+)-Amphetamine

CompoundTraining Drug & DoseED₅₀ (mg/kg)Relative PotencyReference
(+)-Amphetamine1.0 mg/kg (+)-Amphetamine~0.4 mg/kg (estimated)1Higgs & Glennon, 1990[2]
This compound (oTAP)1.0 mg/kg (+)-Amphetamine4.1 mg/kg~1/10thHiggs & Glennon, 1990[2]

ED₅₀ (Effective Dose 50) is the dose required to produce 50% of the maximal response, in this case, amphetamine-appropriate responding in trained rats.

Based on its lower potency, initial dose-finding studies for this compound in other behavioral assays should start with doses approximately 5-10 times higher than those typically used for dextroamphetamine.

Table 2: Illustrative Dose Ranges for Animal Models

Behavioral AssayTypical d-Amphetamine Dose Range (Rats)Proposed this compound Starting Dose Range (Rats)
Locomotor Activity0.5 - 3.0 mg/kg2.5 - 15.0 mg/kg
Intravenous Self-Administration0.03 - 0.3 mg/kg/infusion0.15 - 1.5 mg/kg/infusion
Conditioned Place Preference0.5 - 2.0 mg/kg2.5 - 10.0 mg/kg

These are proposed starting ranges and should be validated empirically through dose-response studies.

Experimental Protocols

Locomotor Activity Assay

This assay measures the stimulant effects of a drug on spontaneous movement. Increased horizontal and vertical activity is a hallmark of psychostimulant action.

Objective: To determine the dose-dependent effect of this compound on locomotor activity in rodents.

Materials:

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared photobeams).

  • Animal scale.

  • Syringes and needles for injection.

  • This compound, vehicle (e.g., sterile saline).

  • Test subjects (e.g., adult male Wistar rats or C57BL/6J mice).

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal individually into a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside to a stable baseline.

  • Administration: Remove the animal, weigh it, and administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal, IP).

  • Testing: Immediately return the animal to the chamber. Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks/rears) in 5-minute bins for a total of 60-120 minutes.[3]

  • Data Analysis: Analyze the data by comparing the total activity counts between different this compound dose groups and the vehicle control group using ANOVA. A time-course analysis can also be performed to observe the onset and duration of the drug's effect.

Locomotor_Workflow acclimate 1. Acclimate Animal to Testing Room (60 min) habituate 2. Habituate Animal to Activity Chamber (30-60 min) acclimate->habituate inject 3. Administer this compound or Vehicle (IP) habituate->inject record 4. Record Locomotor Activity (60-120 min) inject->record analyze 5. Analyze Data (ANOVA, Time-Course) record->analyze IVSA_Workflow surgery 1. Catheter Implantation Surgery & Recovery acquisition 2. Acquisition Training (Fixed Ratio Schedule) surgery->acquisition dose_response 3. Dose-Response Testing acquisition->dose_response pr_schedule 4. Progressive Ratio (Breakpoint Assessment) dose_response->pr_schedule analysis 5. Analyze Infusions & Lever Presses pr_schedule->analysis CPP_Workflow pre_test 1. Pre-Conditioning Test (Baseline Preference) conditioning 2. Conditioning Phase (Alternating Drug/Vehicle Pairings) pre_test->conditioning post_test 3. Post-Conditioning Test (Drug-Free Choice) conditioning->post_test analysis 4. Calculate & Analyze Preference Score post_test->analysis

References

Application Note and Protocol for the Preparation of Ortetamine Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class.[1] Accurate quantification of this compound in various matrices is crucial for research, forensic analysis, and clinical toxicology. This document provides a detailed protocol for the preparation of this compound standard solutions for the calibration of analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the accurate preparation of standard solutions.

PropertyValue
Synonyms 2-methylamphetamine, o-Methylamphetamine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [2][3][4]
Solubility (as HCl salt) DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[5]
Stability (as HCl salt) ≥ 5 years[5]

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standard solutions for calibration. It is recommended to use this compound hydrochloride (HCl) due to its enhanced solubility and stability.

3.1. Materials and Equipment

  • This compound hydrochloride (analytical standard grade, ≥98% purity)

  • Methanol (HPLC or analytical grade)

  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials for storage

  • Vortex mixer

  • Ultrasonic bath

3.2. Preparation of 1 mg/mL this compound Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of this compound hydrochloride standard into a clean, dry weighing boat.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for 2-3 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol dropwise to bring the volume to the 10 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial. Store at 2-8°C. This stock solution is stable for an extended period, but it is good practice to prepare fresh stock solutions periodically.

3.3. Preparation of Calibration Standard Solutions (Serial Dilution)

This section describes the preparation of a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. The concentration range can be adjusted based on the expected concentration of this compound in the samples and the sensitivity of the analytical instrument.

Standard Concentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (in Methanol)
1001 mL of 1 mg/mL Stock10 mL
505 mL of 100 µg/mL Standard10 mL
255 mL of 50 µg/mL Standard10 mL
104 mL of 25 µg/mL Standard10 mL
55 mL of 10 µg/mL Standard10 mL
12 mL of 5 µg/mL Standard10 mL

Protocol for Serial Dilution:

  • Labeling: Label a series of 10 mL volumetric flasks with the desired final concentrations.

  • Preparation of 100 µg/mL Standard: Pipette 1.0 mL of the 1 mg/mL stock solution into the volumetric flask labeled "100 µg/mL". Dilute to the 10 mL mark with methanol. Cap and invert to mix.

  • Preparation of Subsequent Standards: Use the previously prepared standard to make the next in the series, as detailed in the table above. For example, to prepare the 50 µg/mL standard, pipette 5.0 mL of the 100 µg/mL standard into the volumetric flask labeled "50 µg/mL" and dilute to the mark with methanol.

  • Storage: Transfer the prepared calibration standards to properly labeled amber glass vials and store at 2-8°C. It is recommended to prepare fresh working standards weekly or as needed based on stability studies.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Ortetamine_Standard_Preparation cluster_stock Stock Solution Preparation cluster_calibration Calibration Standards Preparation (Serial Dilution) weigh Weigh this compound HCl dissolve Dissolve in Methanol weigh->dissolve volume Bring to Final Volume dissolve->volume stock 1 mg/mL Stock Solution volume->stock start_dilution Pipette Stock Solution stock->start_dilution Use for Dilution dilute1 Dilute to 100 µg/mL start_dilution->dilute1 std1 100 µg/mL dilute1->std1 dilute2 Dilute to 50 µg/mL std1->dilute2 Pipette std2 50 µg/mL dilute2->std2 dilute3 ... std2->dilute3 Pipette std3 ... dilute3->std3 dilute4 Dilute to 1 µg/mL std3->dilute4 Pipette std4 1 µg/mL dilute4->std4

Caption: Workflow for preparing this compound standard solutions.

Safety Precautions

  • This compound is a controlled substance in many jurisdictions and should be handled in accordance with all local and national regulations.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.

  • Perform all work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

References

Application Notes and Protocols for Ortetamine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class[1]. Its primary mechanism of action involves modulating monoamine neurotransmitter systems. This compound functions as a monoamine releaser, increasing the presynaptic release of dopamine, norepinephrine, and serotonin[2]. It also inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft[2]. Additionally, it exhibits agonist activity at the serotonin 5-HT2A receptor, a property shared with some psychedelic substances[2][3].

While this compound is structurally related to well-studied amphetamines, specific and detailed protocols for its administration in rodent behavioral studies are not extensively documented in publicly available literature. Therefore, the following protocols and data have been developed by extrapolating from established methodologies for structurally and functionally similar compounds, such as dextroamphetamine and methamphetamine. Animal drug discrimination tests have shown that this compound substitutes for dextroamphetamine, but with approximately one-tenth the potency, a critical consideration for dose selection[1].

These notes provide a foundational framework for researchers to design and conduct behavioral studies with this compound in rodent models.

Mechanism of Action & Signaling Pathways

This compound exerts its effects primarily by acting as a releasing agent and reuptake inhibitor at monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[2]. Upon entering the presynaptic neuron, it disrupts the vesicular storage of monoamines, leading to an increased cytoplasmic concentration and subsequent transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin into the synapse[2]. This surge in synaptic monoamines enhances the stimulation of postsynaptic receptors[2].

Ortetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle DAT DAT Dopamine_Vesicle->DAT Reverse Transport Ortetamine_in This compound Ortetamine_in->VMAT2 Disrupts Storage Dopamine_out Dopamine DAT->Dopamine_out Blocks Reuptake & Promotes Efflux Post_Receptor Postsynaptic Dopamine Receptors Dopamine_out->Post_Receptor Binds Signal Downstream Signaling Post_Receptor->Signal Activation Ortetamine_ext This compound (External) Ortetamine_ext->DAT Enters via Transporter Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimation (Housing) B Habituation to Testing Room A->B C Drug / Vehicle Administration (IP/SC) B->C D Pretreatment Interval (e.g., 30 min) C->D E Behavioral Testing (e.g., Open Field) D->E F Data Acquisition (Automated Tracking) E->F G Statistical Analysis (ANOVA) F->G H Interpretation & Reporting G->H

References

Troubleshooting & Optimization

Overcoming poor resolution in chiral HPLC of Ortetamine isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral HPLC separation of Ortetamine isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal resolution.

Disclaimer: Method development for chiral separations is complex and often compound-specific. The following guidance is based on established principles for the chiral separation of amphetamine and its analogs, which are structurally similar to this compound. The provided protocols and troubleshooting steps should be considered as a starting point for method development and optimization for this compound isomers.

Troubleshooting Guide: Poor Resolution

This guide addresses common issues encountered during the chiral HPLC separation of this compound isomers, presented in a question-and-answer format.

Q1: I am seeing co-elution or very poor resolution of the this compound enantiomers. What should I try first?

A1: Poor resolution is often related to the mobile phase composition. The choice of organic modifier and additives is critical.

  • Optimize the Organic Modifier: If you are using a polysaccharide-based chiral stationary phase (CSP) like a Chiralpak column, the choice of alcohol can significantly impact selectivity. For instance, switching from methanol to ethanol, a weaker elution solvent, can improve separation for amphetamine-like compounds.[1]

  • Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier. For amphetamine analogs, modifier concentrations below 10% have shown to provide clear separation.[1]

  • Introduce Additives: For basic compounds like this compound, adding a small percentage of a basic modifier (e.g., 0.1% diethylamine or aqueous ammonia) to the mobile phase can improve peak shape and resolution.[1][2] Conversely, for acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) is used.[2]

Q2: My peaks are broad and asymmetrical. How can I improve the peak shape?

A2: Poor peak shape can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Mobile Phase Additives: As mentioned above, for basic analytes like this compound, adding a basic modifier can minimize peak tailing by competing for active sites on the stationary phase.

  • Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if peak shape improves.

  • Column Temperature: Adjusting the column temperature can influence peak symmetry. Experiment with temperatures ranging from 20°C to 40°C. Lower temperatures often lead to higher resolution.[1]

Q3: The resolution is acceptable, but the run time is too long. How can I speed up the analysis without sacrificing resolution?

A3: Optimizing for speed involves balancing flow rate, column dimensions, and particle size.

  • Increase the Flow Rate: A higher flow rate will decrease the retention time.[1] However, this can also lead to a decrease in resolution. Monitor the resolution (Rs) value as you increase the flow rate to find an acceptable balance.

  • Use a Shorter Column: If available, a shorter column with the same stationary phase and particle size will reduce the run time.[1]

  • Superficially Porous Particles: Columns with superficially porous particles can provide higher efficiency at lower backpressures, allowing for faster analyses without a significant loss in resolution.[3]

Q4: I have tried optimizing the mobile phase and flow rate, but the resolution is still not baseline. What other parameters can I change?

A4: If initial optimizations are insufficient, consider changing the column temperature or the chiral stationary phase itself.

  • Column Temperature: Decreasing the column temperature generally increases resolution for amphetamine-like compounds, although it will also increase retention time and backpressure.[1] A study on amphetamine separation showed the highest resolution at 20°C.[1]

  • Select a Different Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the basis of chiral separation. If one type of CSP (e.g., polysaccharide-based) is not providing adequate resolution, another type (e.g., macrocyclic glycopeptide-based) might.[4] Common CSPs for amphetamine-like compounds include those based on amylose or cellulose derivatives (e.g., Chiralpak AD-H) and macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC V2).[1][5]

Frequently Asked Questions (FAQs)

Q: What are the most common types of chiral stationary phases (CSPs) used for separating compounds like this compound?

A: The most common CSPs for the separation of amphetamine and its analogs, which are structurally similar to this compound, are polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based stationary phases.[4]

Q: How does temperature affect the chiral separation of this compound isomers?

A: In many cases for amphetamine-like compounds, lower temperatures (e.g., 20°C) can lead to better resolution.[1] However, the effect of temperature can be complex, and in some instances, increasing the temperature can decrease retention time and increase selectivity.[3] It is an important parameter to screen during method development.

Q: Why is the choice of alcohol (e.g., methanol vs. ethanol) in the mobile phase important?

A: Different alcohols have different elution strengths and can interact differently with the chiral stationary phase and the analyte, leading to changes in selectivity and resolution. For some amphetamine separations, ethanol, being a weaker solvent than methanol, has been shown to provide better separation.[1]

Q: Can I use mass spectrometry (MS) with chiral HPLC for this compound analysis?

A: Yes, LC-MS is a powerful technique for the analysis of amphetamines and related compounds. It eliminates the need for derivatization and offers high sensitivity and selectivity.[3] However, MS alone cannot distinguish between enantiomers, so chromatographic separation is essential.[3] Mobile phase additives should be volatile (e.g., ammonium acetate, ammonium hydroxide, acetic acid) for MS compatibility.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the chiral separation of amphetamine, which can serve as a reference for developing methods for this compound.

Table 1: Effect of Mobile Phase Modifier on Amphetamine Enantiomer Separation

Modifier BModifier ConcentrationElution Time (min)Observation
Methanol + 0.1% NH3(aq)10%3.5 - 4.5No baseline separation
Methanol + 0.1% NH3(aq)6%7.0 - 9.0No baseline separation
Ethanol + 0.1% NH3(aq)10%3.5 - 4.5Baseline separation
Ethanol + 0.1% NH3(aq)6%7.0 - 9.0Clear separation

Data adapted from a study on D/L-amphetamine using a CHIRALPAK AD-H column.[1]

Table 2: Effect of Flow Rate and Column Length on Amphetamine Enantiomer Separation

Flow Rate (mL/min)Column Length (mm)Elution Time (min)
32503.5 - 4.5
42502.5 - 3.2
41501.5 - 2.1

Data adapted from a study on D/L-amphetamine using a CHIRALPAK AD-H column with 10% Ethanol + 0.1% NH3(aq) as modifier B.[1]

Table 3: Effect of Temperature on Amphetamine and Methamphetamine Resolution

Temperature (°C)CompoundRetention Time (min)Resolution (Rs)
20Amphetamine3.42.0
30Amphetamine3.01.9
40Amphetamine2.61.8
20Methamphetamine3.92.2
30Methamphetamine3.42.1
40Methamphetamine2.92.0

Data adapted from a study using an Agilent InfinityLab Poroshell 120 Chiral-V column.[3]

Experimental Protocols

Protocol 1: Chiral Separation of Amphetamine using a Polysaccharide-Based CSP

This protocol is based on a method developed for the separation of D/L-amphetamine.[1]

  • Column: CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: Carbon Dioxide

    • B: Ethanol with 0.1% aqueous ammonia

  • Isocratic Elution: 10% B

  • Flow Rate: 3 mL/min

  • Column Temperature: 20 °C

  • Detection: Mass Spectrometry (MS)

Protocol 2: Chiral Separation of Amphetamine and Methamphetamine using a Macrocyclic Glycopeptide-Based CSP

This protocol is based on a method for the simultaneous analysis of amphetamine and methamphetamine enantiomers.[5]

  • Column: Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide

  • Flow Rate: Not specified, analysis time was 5 minutes

  • Column Temperature: 30 °C

  • Detection: LC/MS

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Resolution of Enantiomers Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Adjust_Modifier Adjust Organic Modifier (e.g., Ethanol vs. Methanol, Concentration %) Check_Mobile_Phase->Adjust_Modifier Add_Additive Add/Optimize Additive (e.g., 0.1% DEA for basic analytes) Check_Mobile_Phase->Add_Additive Check_Resolution1 Is Resolution > 1.5? Adjust_Modifier->Check_Resolution1 Add_Additive->Check_Resolution1 Check_Peak_Shape Step 2: Address Poor Peak Shape Check_Resolution1->Check_Peak_Shape No End_Success End: Successful Separation Check_Resolution1->End_Success Yes Check_Overload Reduce Sample Concentration/Volume Check_Peak_Shape->Check_Overload Check_Resolution2 Is Resolution > 1.5? Check_Overload->Check_Resolution2 Optimize_Speed Step 3: Optimize Run Time Check_Resolution2->Optimize_Speed No Check_Resolution2->End_Success Yes Increase_Flow_Rate Increase Flow Rate Optimize_Speed->Increase_Flow_Rate Shorter_Column Use Shorter Column Optimize_Speed->Shorter_Column Check_Resolution3 Is Resolution > 1.5? Increase_Flow_Rate->Check_Resolution3 Shorter_Column->Check_Resolution3 Advanced_Troubleshooting Step 4: Advanced Troubleshooting Check_Resolution3->Advanced_Troubleshooting No Check_Resolution3->End_Success Yes Adjust_Temp Adjust Column Temperature (e.g., 20°C vs 40°C) Advanced_Troubleshooting->Adjust_Temp Change_CSP Change Chiral Stationary Phase (e.g., Polysaccharide vs. Glycopeptide) Advanced_Troubleshooting->Change_CSP End_Consult Consult Manufacturer or Further Method Development Adjust_Temp->End_Consult Change_CSP->End_Consult

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

Experimental_Workflow Start Start: Method Development for this compound Isomers Select_CSP 1. Select Chiral Stationary Phase (CSP) - Polysaccharide (e.g., Chiralpak AD-H) - Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V2) Start->Select_CSP Screen_Mobile_Phase 2. Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Ionic Mode (Methanol/Additives) Select_CSP->Screen_Mobile_Phase Optimize_Conditions 3. Optimize Chromatographic Conditions Screen_Mobile_Phase->Optimize_Conditions Temp Temperature (20-40°C) Optimize_Conditions->Temp Flow Flow Rate (1-4 mL/min) Optimize_Conditions->Flow Modifier Modifier Ratio Optimize_Conditions->Modifier Validation 4. Method Validation Temp->Validation Flow->Validation Modifier->Validation

Caption: General workflow for chiral HPLC method development.

References

How to prevent degradation of Ortetamine samples during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Ortetamine samples to minimize degradation and ensure the integrity of experimental results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a crystalline solid, specifically the hydrochloride salt, at -20°C.[1] Under these conditions, the analytical reference standard has been reported to be stable for at least 5 years.[1] For short-term storage of solutions, refrigeration at 2-8°C is advisable, although stability in various solvents should be independently verified.

Q2: What are the likely causes of this compound degradation?

This compound, as a primary amine, is susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Exposure to light, elevated temperatures, and certain reactive chemical species can accelerate these processes. While specific degradation pathways for this compound are not extensively documented in publicly available literature, understanding the general degradation mechanisms of amphetamine-type compounds is crucial.

Q3: How can I detect degradation in my this compound sample?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent this compound compound are indicative of degradation. Color change or precipitation in the sample may also suggest instability.

Q4: Are there any known incompatibilities with common laboratory reagents or materials?

Avoid strong oxidizing agents, as they can lead to the degradation of the amine functional group. Additionally, care should be taken when using solvents that may contain residual aldehydes or ketones, as these can potentially form imine adducts with the primary amine of this compound. The use of high-quality, purified solvents is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Decreased potency or inconsistent experimental results. Sample degradation due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a properly stored stock. Perform a stability check using a suitable analytical method (e.g., HPLC).
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products.Characterize the unknown peaks using mass spectrometry to identify potential degradation products. Review the sample handling and storage protocol to identify potential causes of degradation.
Discoloration or precipitation in this compound solutions. Significant degradation or solubility issues.Discard the solution. Prepare a fresh solution using a high-purity solvent and ensure the storage container is clean and inert. Consider filtering the solution after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the this compound solution and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the this compound solution and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid this compound sample at 105°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, along with an unstressed control, by a stability-indicating LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To determine the shelf-life of this compound under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound, both as a solid and in solution (in the intended experimental solvent), in appropriate storage containers.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -20°C (with and without desiccant for solid samples)

    • 4°C (refrigerated)

    • 25°C / 60% Relative Humidity (ICH recommended long-term condition)

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time for each storage condition. Determine the time at which the concentration drops below a specified limit (e.g., 90% of the initial concentration) to establish the shelf-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) prep->acid Expose to Stress base Base Hydrolysis (1N NaOH, 80°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress photo Photolysis (UV light) prep->photo Expose to Stress thermal Thermal Stress (Solid, 105°C) prep->thermal Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze LC-MS/MS Analysis oxidation->analyze photo->analyze thermal->analyze neutralize->analyze evaluate Identify & Quantify Degradants analyze->evaluate degradation_pathway cluster_oxidation Oxidative Degradation cluster_other Other Reactions This compound This compound (Primary Amine) oxide N-Oxide Derivative This compound->oxide [O] imine Imine Intermediate This compound->imine [O] carbamate Carbamate Derivative (from CO2) This compound->carbamate CO2 ketone Corresponding Ketone imine->ketone Hydrolysis

References

Troubleshooting low signal intensity for Ortetamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity for Ortetamine (2-methylamphetamine) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

This compound, also known as 2-methylamphetamine, is a stimulant drug of the amphetamine class.[1] Its key properties for mass spectrometry are:

PropertyValueReference
Molecular FormulaC₁₀H₁₅N[2][3]
Molecular Weight149.23 g/mol [2][3]
Exact Mass149.120449483 Da[2]
IUPAC Name1-(2-methylphenyl)propan-2-amine[2][3]

Q2: What is the expected ionization behavior of this compound in LC-MS?

As a primary amine, this compound is a basic compound and is expected to ionize well in positive ion mode through protonation, forming the [M+H]⁺ ion. The use of an acidic mobile phase is recommended to ensure the analyte is in its protonated form, which can improve signal intensity.[4][5]

Q3: I am not seeing any signal for this compound. Where should I start troubleshooting?

A complete loss of signal often points to a singular issue. A logical approach is to systematically investigate the potential problem areas: the sample extraction, the liquid chromatography (LC) system, and the mass spectrometer (MS). Begin by preparing fresh standards to eliminate the extraction process as the source of the problem. Then, you can proceed to check the MS and LC components.[6]

Q4: What is a likely fragmentation pattern for this compound in mass spectrometry?

Predicted Fragmentation for this compound ([M+H]⁺ = m/z 150.1)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
150.1133.1NH₃ (Ammonia)C₁₀H₁₃⁺
150.191.1C₃H₈N (Propylamine)C₇H₇⁺ (Tropylium ion)

This is a predicted fragmentation pattern and should be confirmed with a reference standard.

Troubleshooting Low Signal Intensity

Low signal intensity for this compound can arise from several factors, including suboptimal ionization, matrix effects, or issues with the LC-MS system itself. The following sections provide detailed troubleshooting steps.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing the cause of low signal intensity for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Signal start Low this compound Signal Detected check_ms 1. Verify MS Performance - Check tuning and calibration - Infuse standard directly start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot MS - Clean ion source - Check detector ms_ok->troubleshoot_ms No check_lc 2. Evaluate LC System - Check for leaks and blockages - Verify mobile phase composition ms_ok->check_lc Yes troubleshoot_ms->check_ms lc_ok LC System OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC - Flush system - Replace column lc_ok->troubleshoot_lc No optimize_method 3. Optimize LC-MS Method - Adjust mobile phase - Optimize ion source parameters - Consider derivatization lc_ok->optimize_method Yes troubleshoot_lc->check_lc method_optimized Method Optimization Successful? optimize_method->method_optimized sample_prep 4. Investigate Sample Preparation - Evaluate matrix effects - Optimize extraction method_optimized->sample_prep No end_ok Signal Intensity Improved method_optimized->end_ok Yes sample_prep->end_ok end_not_ok Consult Instrument Specialist sample_prep->end_not_ok If still low

Caption: A step-by-step guide to troubleshooting low this compound signal.

Mass Spectrometer Performance

Issue: The mass spectrometer may not be performing optimally, leading to poor sensitivity for all analytes, including this compound.

Troubleshooting Steps:

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Regular calibration is crucial for accurate mass determination and optimal sensitivity.

  • Direct Infusion: To isolate the MS from the LC system, directly infuse a standard solution of this compound into the ion source. If a strong signal is observed, the issue likely lies with the LC system or the sample introduction method. If the signal is still weak, the problem is with the MS itself.

Ion Source Optimization

The choice of ionization technique and the optimization of source parameters are critical for maximizing the signal intensity of this compound.

Ionization Technique Selection:

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of amphetamine-like compounds.

  • ESI: Generally performs well for polar, basic compounds like amphetamines.

  • APCI: Can be a good alternative for less polar compounds and is often less susceptible to matrix effects.[7]

Comparison of ESI and APCI for Amphetamine-like Compounds

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar and ionic compoundsSuitable for a wider range, including less polar compounds
Thermal Stability Good for thermally labile compoundsRequires thermal stability of the analyte
Susceptibility to Matrix Effects More susceptible to ion suppressionGenerally less susceptible to matrix effects
Flow Rate Compatibility Optimal at lower flow ratesCan handle higher flow rates
Typical Ionization Formation of [M+H]⁺Formation of [M+H]⁺

Ion Source Parameter Optimization:

Systematically optimize the following parameters to enhance the this compound signal:

ParameterRecommended ActionRationale
Capillary/Corona Voltage Optimize for maximum signal intensity.Ensures efficient ionization of the analyte.
Gas Flow (Nebulizer/Drying) Adjust to ensure efficient desolvation.Proper desolvation is crucial for generating gas-phase ions.
Source Temperature Optimize for complete solvent evaporation without analyte degradation.Balances efficient desolvation with analyte stability.

Liquid Chromatography and Mobile Phase Optimization

The composition of the mobile phase significantly impacts the ionization efficiency and chromatographic peak shape of this compound.

Mobile Phase Additives:

For positive ion mode analysis of basic compounds like this compound, the addition of an acid to the mobile phase is crucial for promoting protonation.

Effect of Common Mobile Phase Additives on Amphetamine Signal Intensity

AdditiveTypical ConcentrationEffect on SignalReference
Formic Acid0.1%Generally provides good signal intensity by promoting protonation.[4][5][8][9]
Ammonium Formate5-10 mMCan also be effective and may offer better peak shape in some cases.[8]
Acetic Acid0.1%Can be used, but formic acid is often preferred for LC-MS due to lower potential for adduct formation and better volatility.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 5 mM Ammonium Formate in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • LC-MS Analysis:

    • Inject a known concentration of this compound (e.g., 100 ng/mL) using a gradient elution with each of the prepared aqueous mobile phases.

    • Keep all other MS parameters constant.

  • Data Analysis: Compare the peak area or height of this compound obtained with each mobile phase to determine the optimal composition for signal intensity.

Sample Preparation and Matrix Effects

Components in the sample matrix (e.g., urine, plasma) can interfere with the ionization of this compound, leading to ion suppression and reduced signal intensity.

Troubleshooting Matrix Effects:

  • Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components.

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d₅) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Derivatization

For challenging cases of low signal intensity, derivatization can be employed to improve the chromatographic and mass spectrometric properties of this compound. Derivatization can enhance ionization efficiency and move the analyte to a region of the mass spectrum with less background noise.

Common Derivatizing Agents for Amphetamines

Derivatizing AgentReactionBenefitReference
Marfey's ReagentReacts with the primary amineImproves chromatographic resolution and can enhance ESI response.[10][11]
Heptafluorobutyric anhydride (HFBA)Acylates the amine groupIncreases molecular weight and volatility for GC-MS, can also be used for LC-MS.[12]

Experimental Protocol: Derivatization with Marfey's Reagent

  • To 50 µL of sample, add 10 µL of internal standard and 20 µL of 1M sodium bicarbonate.

  • Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone.

  • Vortex and heat at 45 °C for 1 hour.

  • Cool to room temperature and add 40 µL of 1M HCl.

  • Evaporate to dryness and reconstitute in mobile phase for LC-MS analysis.[10]

Ion Source Contamination and Cleaning

The accumulation of non-volatile salts and other contaminants in the ion source can significantly reduce signal intensity.

Signs of Ion Source Contamination:

  • Gradual decrease in signal intensity over time.

  • Increased background noise.

  • Poor peak shape.

Ion Source Cleaning Workflow

The following diagram illustrates a general workflow for ion source cleaning. Always refer to your instrument's manual for specific instructions.

Ion_Source_Cleaning Ion Source Cleaning Workflow start Vent Mass Spectrometer remove_source Carefully Remove Ion Source Components (Capillary, Spray Shield, etc.) start->remove_source initial_rinse Rinse with High-Purity Water remove_source->initial_rinse sonicate_methanol Sonicate in Methanol initial_rinse->sonicate_methanol sonicate_water Sonicate in Water sonicate_methanol->sonicate_water final_rinse Final Rinse with Methanol/Water sonicate_water->final_rinse dry_components Thoroughly Dry Components (e.g., with nitrogen gas) final_rinse->dry_components reassemble Reassemble Ion Source dry_components->reassemble pump_down Pump Down Mass Spectrometer reassemble->pump_down check_performance Check System Performance (Tune and Calibrate) pump_down->check_performance

Caption: A general procedure for cleaning the mass spectrometer's ion source.

References

Refinement of extraction methods for Ortetamine from urine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of extraction methods for Ortetamine from urine samples. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Experimental Protocols

The following sections detail standard procedures for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE) adapted for this compound analysis.

General Extraction Workflow

The diagram below illustrates a generalized workflow for the extraction of this compound from urine samples prior to chromatographic analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (if targeting glucuronidated metabolites) urine_sample->hydrolysis Optional ph_adjust pH Adjustment urine_sample->ph_adjust hydrolysis->ph_adjust centrifuge Centrifugation ph_adjust->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Method A lle Liquid-Liquid Extraction (LLE) centrifuge->lle Method B sle Supported Liquid Extraction (SLE) centrifuge->sle Method C evaporation Evaporation to Dryness spe->evaporation lle->evaporation sle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution derivatization Derivatization (for GC-MS) reconstitution->derivatization Optional analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis derivatization->analysis G start Problem: Low Analyte Recovery check_ph Is sample pH correct for extraction? start->check_ph check_solvent Are extraction/elution solvents fresh and correct? check_ph->check_solvent Yes adjust_ph Adjust pH to >2 units above pKa for LLE/SLE or as per SPE protocol. check_ph->adjust_ph No check_drying Was the SPE column/extract dried completely? check_solvent->check_drying Yes prepare_solvent Prepare fresh solvents. Verify composition. check_solvent->prepare_solvent No check_flow Was the SPE flow rate too fast? check_drying->check_flow Yes dry_again Increase drying time or pressure. Ensure no water remains. check_drying->dry_again No adjust_flow Reduce flow rate to 1-2 mL/min for sample loading. check_flow->adjust_flow Yes end Re-run extraction check_flow->end No, problem likely elsewhere (e.g., instrument issue) adjust_ph->end prepare_solvent->end dry_again->end adjust_flow->end

Minimizing cross-reactivity in immunoassays for amphetamine-type stimulants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize cross-reactivity in immunoassays for amphetamine-type stimulants (ATS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cross-reactivity in our amphetamine immunoassay?

A1: Cross-reactivity in amphetamine immunoassays primarily stems from two factors:

  • Structural Similarity: The antibodies used in the assay may recognize and bind to molecules that are structurally similar to the target amphetamine or methamphetamine. This includes other amphetamine-type stimulants, metabolites, and even some medications with similar chemical moieties.[1][2][3] The basic structural requirements for antibody binding often include an aromatic ring and a two-carbon chain leading to a basic nitrogen atom.[1]

Q2: We are observing a high number of false-positive results. What are some common substances known to interfere with amphetamine immunoassays?

A2: A wide range of substances can cause false-positive results in amphetamine immunoassays. It is crucial to consider the patient's medication history and over-the-counter supplement use. Some common interfering substances include:

  • Prescription Medications: Bupropion, Labetalol, Promethazine, Chlorpromazine, Trazodone (due to its metabolite m-CPP), Ranitidine, and certain antidepressants.[2][6][7][8]

  • Over-the-Counter (OTC) Products: Pseudoephedrine and phenylephrine (common decongestants), and the dietary supplement ingredient Dimethylamylamine (DMAA).[7][9]

  • Designer Drugs and Analogs: Synthetic cathinones ("bath salts") and other designer amphetamine-type stimulants may or may not be detected depending on the specific assay.[10][11][12]

It is important to note that all positive immunoassay results should be considered presumptive and confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][13][14]

Q3: How can we select an immunoassay kit with the lowest potential for cross-reactivity with a specific compound?

A3: Selecting the right immunoassay requires careful consideration of the manufacturer's data and the intended application. Here are some steps:

  • Review the Package Insert: Manufacturers provide cross-reactivity data for their kits. Scrutinize this information to see which structurally related compounds have been tested and at what concentrations they produce a positive result.

  • Evaluate Different Assay Formats: Different immunoassay platforms (e.g., EMIT, CEDIA, AxSYM) exhibit varying cross-reactivity profiles for the same compounds.[10][11] For instance, the CEDIA assay has been shown to detect piperazines well, while the EMIT assay can cross-react with the 2C class of compounds.[10][11]

Troubleshooting Guides

Issue: High background or non-specific binding is observed.

Possible Cause Recommended Solution
Matrix Effects Biological samples are complex matrices that can cause interference.[15] Dilute the sample in the assay buffer and re-test. This can reduce the concentration of interfering substances.[15][16]
Inadequate Blocking Insufficient blocking of non-specific binding sites on the microplate wells can lead to high background. Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk) and incubation times.
Low Antibody Specificity The primary antibody may have inherent cross-reactivity. If possible, try a different monoclonal antibody that recognizes a more specific epitope.[15]

Issue: Inconsistent results between sample replicates.

Possible Cause Recommended Solution
Improper Sample Handling Ensure urine samples are stored correctly (refrigerated at 2-8°C for up to two days or frozen at -20°C for longer periods) and brought to room temperature and mixed thoroughly before testing.[14][17]
Pipetting Errors Inaccurate or inconsistent pipetting can lead to variability. Calibrate pipettes regularly and use proper pipetting techniques.
Insufficient Washing Inadequate washing between steps can leave unbound reagents that interfere with the signal. Increase the number of wash cycles or the volume of wash buffer.

Data Presentation

Table 1: Cross-Reactivity of Selected Amphetamine-Type Stimulants with Commercial Immunoassays

CompoundAxSYM® Amphetamine/ Methamphetamine IICEDIA® Amphetamine/ EcstasyEMIT® II Plus Amphetamines
Amphetamine+++
Methamphetamine+++
MDMA+/-++/-
MDA+++
MDEA-+/--
Piperazines-+-
2C Class--+

Data summarized from a study testing compounds at a concentration of 20,000 ng/mL.[10][11] '+' indicates positive result, '-' indicates negative result, '+/-' indicates variable or weak cross-reactivity.

Table 2: Common Medications and Substances Causing False-Positive Amphetamine Immunoassay Results

SubstanceReported Immunoassay Platform(s)
BupropionSyva EMIT II[7]
LabetalolMultiple amphetamine immunoassays[6]
PromethazineTesTcard 9[2]
ChlorpromazineTesTcard 9[2]
Trazodone (m-CPP)Roche amphetamine urine immunoassay[7], Thermo Scientific DRI[8]
RanitidineMonoclonal EMIT d.a.u.[9]
Dimethylamylamine (DMAA)Multiple immunoassays[7]
SolriamfetolThermo Scientific DRI[8]

Experimental Protocols

Protocol 1: Evaluation of Antibody Specificity using Competitive ELISA

  • Coating: Coat a 96-well microplate with an amphetamine-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of the test compounds (potential cross-reactants) and a standard curve of the target analyte (e.g., d-amphetamine). Add the primary anti-amphetamine antibody to each well, followed immediately by the addition of either the standard or the test compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of the test compound required to inhibit the antibody binding by 50% (IC50) and compare it to the IC50 of the target analyte to determine the percent cross-reactivity.

Visualizations

Immunoassay_CrossReactivity_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Result Interpretation cluster_Phase3 Phase 3: Confirmation & Analysis Sample Sample Immunoassay Immunoassay Sample->Immunoassay Result Result Immunoassay->Result Negative Negative Result->Negative No Cross-Reactivity Positive Positive Result->Positive Potential Cross-Reactivity Confirm Confirm Positive->Confirm Presumptive GC_MS GC-MS / LC-MS Confirm->GC_MS Final_Result Final_Result GC_MS->Final_Result

Caption: Workflow for amphetamine screening and confirmation.

CrossReactivity_Sources cluster_Interferents Potential Cross-Reactants Target_Analyte Amphetamine Antibody Antibody Target_Analyte->Antibody Specific Binding Metabolites Metabolites Metabolites->Antibody Cross-Reactivity Medications Medications Medications->Antibody Cross-Reactivity Analogs Structural Analogs Analogs->Antibody Cross-Reactivity

Caption: Sources of cross-reactivity in immunoassays.

References

Ortetamine Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ortetamine (2-methylamphetamine) is a research compound, and there is limited publicly available data on its stability in biological matrices. This guide is based on established principles of bioanalysis, data from structurally similar compounds like amphetamine and methamphetamine, and regulatory guidelines for bioanalytical method validation.[1][2][3][4][5] Researchers should always perform a thorough validation for their specific matrix and analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound, like other amphetamine-type stimulants, in biological matrices is influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of analytes.[4] Therefore, proper storage at low temperatures is crucial.

  • pH: The pH of the matrix can influence the rate of chemical degradation. Many drugs are most stable within a pH range of 4 to 8.[4]

  • Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize this compound.[6]

  • Oxidation: this compound may be susceptible to oxidative degradation.

  • Light: Exposure to light can potentially lead to photodegradation.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: While specific data for this compound is unavailable, based on studies of similar compounds, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Refrigeration at 2-8°C.

  • Long-term storage: Freezing at -20°C or -80°C is recommended to minimize degradation. Studies on other amphetamines have shown good stability at -20°C for extended periods.

Q3: How should I perform freeze-thaw stability studies for this compound?

A3: Freeze-thaw stability should be assessed to determine the impact of repeated freezing and thawing of samples. A typical procedure involves:

  • Spike a set of replicate quality control (QC) samples at low and high concentrations in the biological matrix of interest.

  • Analyze one set of QC samples immediately (baseline).

  • Freeze the remaining sets at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).

  • Analyze the QC samples after each cycle and compare the results to the baseline. The mean concentration should be within ±15% of the baseline concentration.

Q4: What are the common analytical techniques used for the quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of amphetamine-like substances in biological matrices due to their high sensitivity and selectivity.[3]

Q5: What are the potential degradation products of this compound I should be aware of?

A5: The metabolic pathway of amphetamine generally involves aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation.[7] Given this compound's structure (2-methylamphetamine), potential degradation products or metabolites could include hydroxylated derivatives and deaminated compounds. It is crucial to develop a stability-indicating assay that can separate the parent drug from any potential degradation products.[8]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction procedure. Analyte degradation during sample processing. Adsorption to container surfaces.Optimize the extraction method (e.g., adjust pH, change solvent). Work with samples on ice and minimize processing time. Use silanized glassware or low-binding microcentrifuge tubes.
High Variability in Replicate Samples Inconsistent sample preparation. Instrument instability. Matrix effects.Ensure thorough mixing and precise pipetting. Perform instrument maintenance and calibration. Evaluate and minimize matrix effects by using a suitable internal standard and optimizing the chromatographic conditions.
Unexpected Peaks in Chromatogram Presence of metabolites or degradation products. Contamination from reagents or equipment. Co-eluting endogenous matrix components.Develop a stability-indicating method with sufficient resolution. Analyze blank reagents and solvents. Optimize the chromatographic method (e.g., change mobile phase, gradient, or column) to improve separation.
Analyte Concentration Decreases Over Time in Stored Samples Degradation due to improper storage conditions (temperature, light exposure). Enzymatic activity in the matrix.Store samples at a lower temperature (e.g., -80°C). Protect samples from light by using amber vials. Consider adding enzyme inhibitors to the samples upon collection, if compatible with the analytical method.

Experimental Protocols

Detailed Methodology: Preliminary Assessment of this compound Stability in Human Plasma

This protocol outlines a general procedure for conducting a preliminary assessment of the freeze-thaw and short-term (bench-top) stability of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Blank human plasma (with appropriate anticoagulant)

  • Internal Standard (IS) (e.g., a deuterated analog of this compound)

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • Formic acid or ammonium formate (for mobile phase preparation)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into plasma.

3. Sample Preparation (Example using LLE):

  • Pipette 100 µL of plasma sample (blank, spiked QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate), vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. Analytical Method:

  • Instrument: LC-MS/MS system

  • Column: A suitable C18 column

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS/MS Detection: Use multiple reaction monitoring (MRM) to detect the transitions for this compound and the IS.

5. Stability Assessment:

  • Freeze-Thaw Stability:

    • Prepare replicate QC samples at low and high concentrations.

    • Analyze one set immediately (T=0).

    • Store the remaining sets at -20°C for 24 hours, then thaw at room temperature. Repeat for three cycles.

    • Analyze the samples after each cycle and compare with T=0.

  • Short-Term (Bench-Top) Stability:

    • Prepare replicate QC samples at low and high concentrations.

    • Keep them at room temperature for a specified period (e.g., 4, 8, and 24 hours).

    • Analyze the samples at each time point and compare with freshly prepared samples.

6. Data Analysis:

  • Calculate the mean concentration and standard deviation for each set of QC samples.

  • The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing Conditions cluster_analysis Analysis cluster_data Data Evaluation SampleCollection Sample Collection (e.g., Blood, Urine) MatrixSpiking Spiking with this compound (QC Samples) SampleCollection->MatrixSpiking Aliquoting Aliquoting for Different Stability Tests MatrixSpiking->Aliquoting FreezeThaw Freeze-Thaw Cycles Aliquoting->FreezeThaw ShortTerm Short-Term (Bench-Top) Aliquoting->ShortTerm LongTerm Long-Term Storage Aliquoting->LongTerm SampleExtraction Sample Extraction FreezeThaw->SampleExtraction ShortTerm->SampleExtraction LongTerm->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing StabilityAssessment Stability Assessment (Comparison to Baseline) DataProcessing->StabilityAssessment

Caption: Workflow for a typical stability study of this compound in biological matrices.

Ortetamine_Degradation_Pathway This compound This compound (2-Methylamphetamine) Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated Aromatic Hydroxylation (CYP450) Deaminated Deaminated Metabolite This compound->Deaminated Oxidative Deamination (MAO) FurtherOxidation Further Oxidized Products Hydroxylated->FurtherOxidation Further Metabolism Deaminated->FurtherOxidation Further Metabolism

Caption: A hypothetical degradation pathway for this compound based on known amphetamine metabolism.[6][7][9]

References

Technical Support Center: Enhancing Selectivity for Ortetamine Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of analytical methods for Ortetamine isomers.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound isomers, providing step-by-step solutions.

Issue 1: Poor or No Chiral Resolution of this compound Enantiomers in GC-MS Analysis

  • Question: I am using a standard achiral GC column with a chiral derivatizing agent (e.g., TPC) to separate this compound enantiomers, but I am seeing a single peak or poor resolution. What could be the cause and how can I fix it?

  • Answer:

    • Incomplete Derivatization: The derivatization reaction may be incomplete.

      • Solution: Ensure optimal reaction conditions. Verify the freshness and purity of the derivatizing agent, as impurities can lead to poor derivatization and inaccurate results.[1] Optimize the reaction time and temperature.

    • Racemization: The derivatizing agent itself or the analytical conditions might be causing the enantiomers to interconvert (racemize). L-N-trifluoroacetyl-prolyl chloride (TPC), a common chiral derivatizing agent, has been reported to cause racemization of methamphetamine isomers, a phenomenon that could also affect this compound.[1]

      • Solution: Consider using a different chiral derivatizing agent. Alternatively, switching to a direct chiral separation method using a chiral GC column can eliminate the need for derivatization and the associated risks of racemization.

    • Inadequate GC Conditions: The temperature program or carrier gas flow rate may not be optimized for the separation of the diastereomeric derivatives.

      • Solution: Methodically optimize the GC oven temperature ramp rate. A slower ramp rate can often improve resolution. Also, optimize the carrier gas flow rate to ensure optimal column efficiency.

Issue 2: Co-elution of this compound Isomers with Matrix Components in LC-MS/MS Analysis

  • Question: My this compound isomer peaks are showing significant interference from the sample matrix (e.g., plasma, urine) in my LC-MS/MS analysis. How can I improve the selectivity?

  • Answer:

    • Insufficient Chromatographic Separation: The current LC method may not have sufficient resolving power.

      • Solution:

        • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier, aqueous phase pH, and additives. For chiral separations on polysaccharide-based columns, the choice of alcohol (e.g., methanol, ethanol, isopropanol) and the presence of additives can significantly impact selectivity.

        • Gradient Optimization: Develop or refine a gradient elution profile. A shallower gradient around the elution time of the this compound isomers can improve separation from closely eluting matrix components.

        • Column Selection: If optimization is insufficient, consider a different chiral stationary phase (CSP) with a different chiral selector.

    • Ineffective Sample Preparation: The sample clean-up procedure may not be adequately removing matrix interferences.

      • Solution: Employ a more rigorous sample preparation technique. Options include:

        • Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components. Mixed-mode SPE cartridges can be particularly effective.[2]

        • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interferences in the aqueous phase.

Issue 3: Inconsistent Retention Times and Peak Shapes for this compound Isomers

  • Question: I am observing shifting retention times and poor peak shapes (e.g., tailing, fronting) for my this compound isomer peaks. What are the likely causes and solutions?

  • Answer:

    • Column Degradation: The analytical column, particularly a chiral column, can degrade over time, affecting performance.

      • Solution:

        • Guard Column: Always use a guard column to protect the analytical column from contaminants.

        • Column Washing: Implement a regular column washing procedure to remove strongly retained compounds.

        • Column Replacement: If performance does not improve after washing, the column may need to be replaced.

    • Mobile Phase Issues: Problems with the mobile phase preparation can lead to inconsistent results.

      • Solution:

        • Fresh Preparation: Prepare fresh mobile phase daily.

        • Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.

        • Consistent Composition: Use a precise and consistent method for preparing mobile phase mixtures.

    • Sample Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample. This is particularly important for chiral separations, where column capacity can be a limiting factor.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the chiral separation of this compound isomers?

A1: While both GC-MS with chiral derivatization and LC-MS/MS with a chiral stationary phase (CSP) can be used, LC-MS/MS with a CSP is often considered more reliable.[1] This is because it avoids the potential for racemization that can occur with derivatizing agents used in GC-MS.[1] Additionally, LC-MS/MS methods often require less sample preparation.[3]

Q2: Can I use a standard achiral C18 column to separate this compound enantiomers?

A2: No, enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a standard achiral column like a C18 will not separate them. To separate enantiomers, you must introduce a chiral selector into the system. This can be done by using a chiral stationary phase (chiral column) or by adding a chiral selector to the mobile phase. An alternative is to use a chiral derivatizing agent to create diastereomers, which can then be separated on an achiral column.[4]

Q3: What are the key parameters to optimize for improving the resolution of this compound isomers on a chiral LC column?

A3: The key parameters to optimize are:

  • Mobile Phase Composition: The type and proportion of the organic modifier (e.g., methanol, acetonitrile, isopropanol) and the aqueous buffer.

  • Mobile Phase Additives: Small amounts of acidic or basic additives can significantly influence chiral recognition.

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can impact resolution.[3]

  • Flow Rate: Optimizing the flow rate can improve column efficiency and, consequently, resolution.

Q4: How can I confirm the identity of each this compound enantiomer peak?

A4: The most definitive way to identify the enantiomer peaks is to inject a certified reference standard of a single enantiomer (e.g., S-(+)-Ortetamine). The peak from the single enantiomer standard will confirm the retention time for that specific isomer under your analytical conditions.

Q5: What are the expected mass spectral fragments for this compound?

A5: As this compound is an isomer of methamphetamine, it is expected to have a similar mass spectrum. The molecular ion would be at m/z 149. Common fragments would likely result from the loss of the propyl group and cleavage of the phenyl ring. However, it is crucial to acquire a mass spectrum of a certified this compound standard to confirm the fragmentation pattern.

Data Presentation

Table 1: Representative Chromatographic Data for Amphetamine Isomer Analysis (Adaptable for this compound)

ParameterMethod 1: Chiral LC-MS/MSMethod 2: Chiral GC-MS (with Derivatization)
Column Chirobiotic V2 (25 cm x 2.1 mm, 5 µm)[2]Chiral GC Column (e.g., Chirasil-DEX CB)
Mobile Phase / Carrier Gas Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide[2]Helium
Analyte (S)-Amphetamine(S)-Amphetamine derivative
Retention Time (min) ~8.5Varies with temperature program
Analyte (R)-Amphetamine(R)-Amphetamine derivative
Retention Time (min) ~9.2Varies with temperature program
Resolution (Rs) > 1.5> 1.5
Limit of Quantification (LOQ) ≤ 4 ng/mL[2]Varies with derivatization and instrument

Note: The data in this table is based on the analysis of amphetamine isomers and should be considered as a guideline. Actual values for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Method for this compound Isomers

This protocol is adapted from established methods for amphetamine and methamphetamine enantiomers.[2]

  • Sample Preparation (from Urine): a. To 250 µL of urine sample, add 25 µL of an internal standard solution (e.g., racemic this compound-d5). b. Add 250 µL of 50 mM phosphate buffer (pH 6). c. Perform solid-phase extraction (SPE) using a strong cation exchange cartridge. d. Wash the cartridge with 1 mL of 100 mM sodium acetate (pH 5), followed by 1 mL of methanol. e. Dry the cartridge under vacuum. f. Elute the analytes with 500 µL of a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide (70:20:10). g. Evaporate the eluate to dryness under a stream of nitrogen at 35°C. h. Reconstitute the residue in 250 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC or equivalent.

    • Column: Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 µm) maintained at 20°C.[2]

    • Mobile Phase: Methanol / 0.1% (v/v) glacial acetic acid / 0.02% (v/v) ammonium hydroxide.[2]

    • Flow Rate: 250 µL/min.[2]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: SCIEX Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • Suggested MRM transitions for this compound (m/z 149) should be determined by infusing a standard solution. Potential transitions could be based on those of methamphetamine.

Protocol 2: Chiral GC-MS Method for this compound Isomers (with Derivatization)

This protocol is a general guideline for chiral GC-MS analysis.

  • Sample Preparation and Derivatization: a. Extract this compound from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). b. Evaporate the extract to dryness. c. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate). d. Add a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride, TPC). e. Incubate the mixture to allow the derivatization reaction to complete. f. Quench the reaction and inject the resulting solution into the GC-MS.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: Achiral column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 40-550.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (e.g., Urine) ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction ISTD->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Chiral LC Separation Recon->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Analysis MS->Data Result Quantification of this compound Enantiomers Data->Result

Caption: Workflow for Chiral LC-MS/MS Analysis of this compound Isomers.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Biological Sample Extraction LLE or SPE Sample->Extraction Deriv Chiral Derivatization Extraction->Deriv GC Achiral GC Separation Deriv->GC MS Mass Spectrometry (Scan) GC->MS Data Data Acquisition & Analysis MS->Data Result Separation of Diastereomeric Derivatives Data->Result

Caption: Workflow for Chiral GC-MS Analysis of this compound Isomers.

References

Validation & Comparative

Ortetamine vs. Dextroamphetamine: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between psychoactive compounds is paramount. This guide provides a comparative analysis of ortetamine (2-methylamphetamine) and dextroamphetamine, focusing on their potency and efficacy as central nervous system stimulants. While dextroamphetamine is a well-characterized compound, data on this compound remains limited, presenting a notable gap in the current scientific literature. This comparison synthesizes available data to offer a structured overview.

Executive Summary

Dextroamphetamine is a potent and well-studied psychostimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT) and norepinephrine (NET) transporters. This compound, an isomer of methamphetamine, is suggested to have a similar mechanism of action but is significantly less potent. In vivo studies indicate that this compound's potency in producing discriminative stimulus effects is approximately one-tenth that of dextroamphetamine.[1] A significant lack of in vitro quantitative data for this compound, such as binding affinities (Ki) and inhibitor concentrations (IC50) for monoamine transporters, currently prevents a direct and comprehensive comparison of its potency and efficacy with dextroamphetamine at the molecular level.

Data Presentation: Potency and Efficacy

The following tables summarize the available quantitative data for dextroamphetamine. Due to the scarcity of published research, corresponding data for this compound is not available.

Table 1: Dextroamphetamine - In Vitro Monoamine Transporter Inhibition

TransporterInhibition Constant (K_i, µM)
Dopamine Transporter (hDAT)0.64[2]
Norepinephrine Transporter (hNET)0.07[2]
Serotonin Transporter (hSERT)38[2]

Table 2: Dextroamphetamine - In Vivo Behavioral Effects

AssayParameterValueSpecies
Locomotor ActivityDose Range for Stimulation0.2 - 10 mg/kgMouse[3][4][5][6]
Drug DiscriminationED_500.4 mg/kgRat[7]

Mechanism of Action: Signaling Pathways

Both dextroamphetamine and, presumably, this compound exert their effects by modulating monoamine neurotransmission. The primary mechanism involves the interaction with presynaptic monoamine transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine.

Monoamine Transporter Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Dopamine_NE Dopamine / Norepinephrine Vesicle->Dopamine_NE Normal Release MAO Monoamine Oxidase DAT_NET DAT / NET DAT_NET->Vesicle Reuptake Dopamine_NE->MAO Metabolized by Receptor Postsynaptic Dopamine/Adrenergic Receptors Dopamine_NE->Receptor Binds to Amphetamine Dextroamphetamine (or this compound) Amphetamine->DAT_NET Inhibits Reuptake & Promotes Efflux

Caption: Simplified signaling pathway for amphetamines.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the potency and efficacy of psychostimulants.

InVitro_Uptake_Assay_Workflow start Prepare cells expressing monoamine transporters (e.g., HEK293-hDAT) wash Wash cells with buffer start->wash preincubate Pre-incubate with varying concentrations of test compound (this compound or Dextroamphetamine) wash->preincubate add_radioligand Add radiolabeled substrate (e.g., [3H]dopamine) preincubate->add_radioligand incubate Incubate for a defined time add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Analyze data to determine IC50 measure->analyze end IC50 Value analyze->end

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Locomotor_Activity_Workflow start Acclimate animals (e.g., mice) to test environment administer Administer test compound (this compound or Dextroamphetamine) or vehicle start->administer place Place animal in open-field arena administer->place record Record activity using automated tracking software for a set duration place->record analyze Analyze parameters: - Distance traveled - Rearing frequency - Time spent in center vs. periphery record->analyze end Dose-response curve for locomotor activity analyze->end

Caption: Workflow for an in vivo locomotor activity study.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the potency of a compound to inhibit the reuptake of monoamines by their respective transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds: this compound and dextroamphetamine, dissolved in a suitable vehicle.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest to confluence in 24-well plates.

  • Assay Preparation: On the day of the assay, wash the cell monolayers twice with assay buffer.

  • Compound Incubation: Pre-incubate the cells for 10 minutes with varying concentrations of the test compound (e.g., 0.01 nM to 100 µM) or vehicle.

  • Substrate Addition: Initiate the uptake by adding the radiolabeled substrate at a concentration close to its K_m value.

  • Uptake Reaction: Incubate for a short period (e.g., 5 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC_50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response data.

In Vivo Locomotor Activity Study

Objective: To assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Open-field arenas equipped with automated infrared beam tracking systems.

  • Test compounds: this compound and dextroamphetamine, dissolved in saline.

  • Vehicle control (saline).

Protocol:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually into the open-field arena and allow it to habituate for 30 minutes.

  • Drug Administration: After habituation, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately return the mouse to the open-field arena and record locomotor activity for 60-120 minutes. The automated system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effect. Compare the total activity during the recording period between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the dose that produces the maximal stimulant effect.

Drug Discrimination Study

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

Materials:

  • Male Sprague-Dawley rats.

  • Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a cue light.

  • Training drug (e.g., dextroamphetamine).

  • Test compound (this compound).

  • Vehicle (saline).

  • Food pellets (reinforcer).

Protocol:

  • Lever Press Training: Train the rats to press a lever for food reinforcement on a fixed-ratio schedule.

  • Discrimination Training: Train the rats to discriminate between the administration of the training drug (e.g., 1 mg/kg dextroamphetamine, i.p.) and vehicle. On days when the drug is administered, presses on one lever (the "drug" lever) are reinforced. On days when the vehicle is administered, presses on the other lever (the "saline" lever) are reinforced. Training continues until the rats reliably press the correct lever (>80% accuracy) on the first 10 presses of the session.

  • Test Sessions: Once the discrimination is learned, test sessions are conducted. The test compound (this compound) is administered at various doses. During test sessions, presses on either lever are recorded but not reinforced for the first part of the session to assess the animal's choice.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution is considered to have occurred if the test drug produces >80% of responses on the drug lever. A dose-response curve is generated to determine the ED_50, the dose of the test compound that produces 50% of its maximal effect (i.e., 50% drug-lever responding). The relative potency of the test compound is determined by comparing its ED_50 to that of the training drug.

References

A Comparative Analysis of Ortetamine and 3-Methylamphetamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Ortetamine (2-methylamphetamine) and 3-methylamphetamine, two positional isomers of methamphetamine. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their respective pharmacological profiles.

Introduction

This compound and 3-methylamphetamine are substituted amphetamines that exhibit psychostimulant properties. Their structural similarity to methamphetamine suggests an interaction with monoamine neurotransmitter systems. However, the position of the methyl group on the phenyl ring significantly influences their pharmacological activity, including their potency and selectivity for different monoamine transporters. This guide synthesizes available experimental data to provide a comparative overview of these two compounds.

Chemical Structures and Properties

This compound and 3-methylamphetamine share the same molecular formula (C₁₀H₁₅N) and molar mass. The key structural difference lies in the position of the methyl group on the phenyl ring.

PropertyThis compound (2-methylamphetamine)3-Methylamphetamine
IUPAC Name 1-(2-methylphenyl)propan-2-amine1-(3-methylphenyl)propan-2-amine
Molecular Formula C₁₀H₁₅N[1]C₁₀H₁₅N[1]
Molar Mass 149.24 g/mol 149.24 g/mol
Chemical Structure A phenyl ring with a methyl group at the ortho (2) position, attached to a propyl-2-amine chain.A phenyl ring with a methyl group at the meta (3) position, attached to a propyl-2-amine chain.

Pharmacological Profile: A Comparative Overview

Both this compound and 3-methylamphetamine are known to act as monoamine releasing agents, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). However, their potencies and selectivities differ.

Quantitative Analysis of Monoamine Release

Quantitative data on the monoamine releasing properties of this compound are limited in publicly available literature. In contrast, some in vitro data is available for 3-methylamphetamine.

Parameter3-MethylamphetamineThis compound (2-methylamphetamine)
Dopamine (DA) Release EC₅₀ (nM) 24 - 52Data not available
Serotonin (5-HT) Release EC₅₀ (nM) 53 - 1937Data not available
Norepinephrine (NE) Release EC₅₀ (nM) Data not availableData not available
Receptor Binding Affinity (Ki) at DAT Data not availableData not available
Receptor Binding Affinity (Ki) at NET Data not availableData not available
Receptor Binding Affinity (Ki) at SERT Data not availableData not available

Note: The EC₅₀ values for 3-methylamphetamine are presented as a range from a study evaluating several amphetamine analogs.[2] The lack of directly comparable quantitative data for this compound is a significant limitation in the current literature.

Qualitative Comparison

In animal drug discrimination studies, this compound was found to fully substitute for dextroamphetamine, indicating a similar subjective stimulant effect. However, it was approximately one-tenth as potent as dextroamphetamine.[3] In the same study, 3-methylamphetamine only partially substituted for dextroamphetamine, suggesting a different qualitative profile of effects.[3] 3-Methylamphetamine is described as having a more balanced profile of monoamine release compared to more dopamine/norepinephrine selective analogs.[1]

Mechanism of Action: Monoamine Release

Both this compound and 3-methylamphetamine are believed to exert their effects primarily through the reversal of monoamine transporter function. This leads to a non-vesicular release of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.

Monoamine_Release_Pathway General Mechanism of Action for Amphetamine-like Monoamine Releasers cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_Analog This compound / 3-Methylamphetamine DAT DAT/NET/SERT Amphetamine_Analog->DAT Enters via transporter VMAT2 VMAT2 Amphetamine_Analog->VMAT2 Inhibits uptake Monoamines_cyto Cytosolic Monoamines DAT->Monoamines_cyto Reverses transport Vesicle Synaptic Vesicle (Monoamines) Vesicle->Monoamines_cyto Leakage MAO MAO Monoamines_cyto->MAO Metabolism Monoamines_synapse Increased Extracellular Monoamines Monoamines_cyto->Monoamines_synapse Efflux via reversed transporter Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors (Dopamine, Norepinephrine, Serotonin) Monoamines_synapse->Receptors Binds to receptors Signal Downstream Signaling (Psychostimulant Effects) Receptors->Signal

General signaling pathway for monoamine release.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of amphetamine analogs.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing DAT, NET, or SERT start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the transporter of interest (DAT, NET, or SERT) are prepared from transfected cell lines or specific brain regions (e.g., striatum for DAT).

  • Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd value.

  • Competition: A range of concentrations of the test compound (this compound or 3-methylamphetamine) is added to compete with the radioligand for binding to the transporter.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Neurotransmitter_Release_Assay Synaptosomal Release Assay Workflow start Start isolate Isolate synaptosomes from specific brain regions (e.g., striatum) start->isolate load Load synaptosomes with radiolabeled monoamine (e.g., [3H]dopamine) isolate->load wash Wash to remove extracellular radiolabel load->wash incubate Incubate synaptosomes with varying concentrations of test compound wash->incubate collect Collect the supernatant containing released radiolabel incubate->collect quantify Quantify radioactivity in the supernatant and synaptosomes collect->quantify analyze Analyze data to determine EC50 for release quantify->analyze end End analyze->end

Workflow for a synaptosomal release assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in the monoamine of interest (e.g., striatum for dopamine).[4] This is typically done through a series of homogenization and centrifugation steps.[4]

  • Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) which is taken up into the nerve terminals via the respective transporter.

  • Washing: Excess extracellular radiolabel is removed by washing the synaptosomes.

  • Incubation with Test Compound: The loaded synaptosomes are then incubated with various concentrations of the test compound (this compound or 3-methylamphetamine).

  • Sample Collection: The incubation is terminated, and the supernatant containing the released radiolabeled monoamine is separated from the synaptosomes.

  • Quantification: The amount of radioactivity in the supernatant and remaining in the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The amount of release is calculated as a percentage of the total radioactivity. The data are then analyzed to determine the concentration of the test compound that produces 50% of the maximal release (EC₅₀).

Conclusion

This compound and 3-methylamphetamine, as positional isomers of methamphetamine, both interact with monoamine systems but exhibit distinct pharmacological profiles. The available data suggests that 3-methylamphetamine is a monoamine releaser with a relatively balanced action on dopamine and serotonin systems. In contrast, this compound appears to have a pharmacological profile more closely resembling dextroamphetamine, albeit with lower potency.

A significant gap in the current scientific literature is the lack of comprehensive quantitative data for this compound's binding affinities and monoamine release potencies. Further research is required to fully elucidate the structure-activity relationships of these methylamphetamine isomers and to enable a more complete and direct comparison. Such studies would be invaluable for understanding the nuances of how substitutions on the amphetamine scaffold modulate its interaction with monoamine transporters and, consequently, its psychoactive effects.

References

A Comparative Analysis of Ortetamine and 4-Methylamphetamine in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ortetamine (2-methylamphetamine) and 4-methylamphetamine (4-MA) based on available data from drug discrimination studies and pharmacological assays. Direct comparative studies of these two compounds within the same drug discrimination paradigm are not available in the current scientific literature. Therefore, this comparison is synthesized from individual studies and their respective characterizations, often benchmarked against reference compounds such as dextroamphetamine.

Executive Summary

This compound and 4-methylamphetamine are structural isomers of methamphetamine with distinct pharmacological profiles that influence their discriminative stimulus effects. This compound primarily exhibits stimulant properties similar to dextroamphetamine, acting as a monoamine releaser and reuptake inhibitor. In contrast, 4-methylamphetamine is a potent and non-selective substrate for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with a more pronounced serotonergic component compared to traditional amphetamines. This difference in mechanism of action suggests that while both compounds may produce stimulant-like subjective effects, the qualitative nature of these effects is likely to differ, with 4-MA potentially having a greater overlap with serotonin-releasing agents.

Quantitative Data Summary

Due to the absence of head-to-head drug discrimination studies, a direct comparison of ED₅₀ values is not possible. The following tables summarize the available data on the potency and mechanism of action for each compound from separate studies.

Table 1: Drug Discrimination Data

CompoundTraining DrugPotency (Relative to Training Drug)ED₅₀ Value (mg/kg)Reference
This compoundDextroamphetamineApproximately 1/10thNot specified[1]
4-MethylamphetamineNot availableNot availableNot available-

Table 2: Monoamine Transporter Interactions

CompoundTransporterActionPotency (IC₅₀/Kᵢ nM)Reference
This compoundDAT, NET, SERTMonoamine Releaser and Reuptake InhibitorNot specified[2]
4-MethylamphetamineDATSubstrateEC₅₀: 44.1[3]
NETSubstrateEC₅₀: 22.2[3]
SERTSubstrateEC₅₀: 53.4[3]

Experimental Protocols

The following is a representative experimental protocol for a drug discrimination study with amphetamine analogs, synthesized from common methodologies reported in the literature.

Subjects

Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment, are individually housed with ad libitum access to water. Food is restricted to maintain approximately 85-90% of their free-feeding body weight. The animal facility is maintained on a 12-hour light/dark cycle.

Apparatus

Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser, and a house light. The chambers are enclosed in sound-attenuating boxes with fans for ventilation and to mask extraneous noise.

Drug Discrimination Training

Rats are trained to discriminate an intraperitoneal (i.p.) injection of a training drug (e.g., 1.0 mg/kg dextroamphetamine) from a saline injection. Training sessions are conducted daily, five days a week. On days when the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a fixed-ratio 20 (FR20) schedule. On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced. The assignment of the drug-appropriate lever is counterbalanced across subjects. A training session lasts for 15 minutes or until 100 reinforcers are delivered.

Training continues until the rats reliably respond on the correct lever, defined as at least 80% of total responses on the correct lever for four out of five consecutive sessions.

Generalization Testing

Once the discrimination is acquired, generalization tests are conducted once or twice weekly. During a test session, a single dose of a test compound (e.g., this compound or 4-methylamphetamine) is administered, and responses on either lever are reinforced. The dose that produces at least 80% of responses on the drug-appropriate lever is considered to produce full generalization. The ED₅₀ value, the dose at which the drug produces 50% drug-appropriate responding, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The discriminative stimulus effects of this compound and 4-methylamphetamine are primarily mediated by their interactions with monoamine transporters.

This compound acts as a releasing agent and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters. Its stimulant-like discriminative effects are likely driven by its actions on dopamine and norepinephrine systems, similar to dextroamphetamine.

4-Methylamphetamine is a potent substrate at all three monoamine transporters.[2][4] In vivo microdialysis studies in rats have shown that 4-MA is significantly more potent at increasing extracellular serotonin levels compared to dopamine.[3] This pronounced serotonergic activity suggests that its discriminative stimulus effects may be more complex than those of a typical stimulant and could share similarities with serotonin-releasing drugs like MDMA.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound This compound dat DAT This compound->dat Inhibits Reuptake & Promotes Efflux net NET This compound->net Inhibits Reuptake & Promotes Efflux sert SERT This compound->sert Inhibits Reuptake & Promotes Efflux four_ma 4-Methylamphetamine four_ma->dat Substrate -> Promotes Efflux four_ma->net Substrate -> Promotes Efflux four_ma->sert Substrate -> Promotes Efflux (Potent) da Dopamine dat->da Reuptake ne Norepinephrine net->ne Reuptake ser Serotonin sert->ser Reuptake vesicle Vesicular Monoamine Transporter (VMAT2) vesicle->da vesicle->ne vesicle->ser da_synapse Dopamine da->da_synapse Release ne_synapse Norepinephrine ne->ne_synapse Release ser_synapse Serotonin ser->ser_synapse Release

Figure 1: Mechanism of action at monoamine transporters.

Experimental Workflow

The process of conducting a drug discrimination study follows a standardized workflow to ensure reliable and reproducible results.

G start Animal Habituation & Food Restriction training Drug Discrimination Training (e.g., d-amphetamine vs. Saline) start->training acquisition Acquisition Criteria Met? (≥80% correct for 4/5 sessions) training->acquisition acquisition->training No testing Generalization Testing (this compound or 4-Methylamphetamine) acquisition->testing Yes data_analysis Data Analysis (Dose-Response Curve & ED50 Calculation) testing->data_analysis end Conclusion on Discriminative Stimulus Properties data_analysis->end

Figure 2: Workflow for a drug discrimination study.

Conclusion

While a definitive comparative analysis of this compound and 4-methylamphetamine in drug discrimination studies is hampered by the lack of direct comparative research, the available data on their mechanisms of action allow for informed inferences. This compound's pharmacological profile suggests it would likely substitute for dextroamphetamine, albeit with lower potency. 4-Methylamphetamine's potent and non-selective activity at all three monoamine transporters, particularly its strong serotonergic component, indicates that its discriminative stimulus properties may be more complex and not fully align with those of a classic psychostimulant like dextroamphetamine. Further research directly comparing these compounds is necessary to fully elucidate their similarities and differences in producing subjective effects.

References

A Comparative Pharmacological Guide: Ortetamine vs. Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Ortetamine (2-methylamphetamine) and methamphetamine. While both are stimulant drugs of the amphetamine class, their structural differences lead to distinct pharmacological profiles. This document summarizes available data on their mechanisms of action, receptor interactions, and effects on monoamine transporters, supported by experimental protocols and visualizations to facilitate understanding.

Introduction

This compound and methamphetamine are structurally related phenethylamines that exert their effects on the central nervous system. Methamphetamine is a well-characterized psychostimulant with a high potential for abuse. This compound, a positional isomer of methamphetamine with a methyl group on the phenyl ring instead of the amine, is less studied. Understanding the pharmacological distinctions between these molecules is crucial for research into stimulant action, drug development, and forensic analysis.

Mechanism of Action

Both this compound and methamphetamine are classified as monoamine releasers and reuptake inhibitors.[1] They increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) in the synaptic cleft. This is achieved through a multi-faceted interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2]

The general mechanism involves:

  • Binding to and uptake by monoamine transporters: Both compounds are substrates for DAT, NET, and SERT.

  • Disruption of vesicular storage: Once inside the presynaptic neuron, they interfere with the vesicular monoamine transporter 2 (VMAT2), leading to the leakage of neurotransmitters from synaptic vesicles into the cytoplasm.[3]

  • Reverse transport: The increased cytoplasmic concentration of neurotransmitters causes the monoamine transporters to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[4]

  • Inhibition of reuptake: Both drugs also competitively inhibit the reuptake of neurotransmitters from the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug Drug Transporter Monoamine Transporter (DAT, NET, SERT) Drug->Transporter 1. Uptake Vesicle Synaptic Vesicle Drug->Vesicle 2. Disrupts Storage Neurotransmitter_cyto Neurotransmitter (Cytoplasm) Transporter->Neurotransmitter_cyto 4. Reuptake Inhibition Neurotransmitter_synapse Increased Neurotransmitter Transporter->Neurotransmitter_synapse Release Vesicle->Neurotransmitter_cyto Neurotransmitter Leakage VMAT2 VMAT2 Neurotransmitter_cyto->Transporter 3. Reverse Transport Receptor Postsynaptic Receptors Neurotransmitter_synapse->Receptor Binding & Activation

Figure 1: General mechanism of action for monoamine releasing agents.

Quantitative Comparison of Monoamine Transporter Interactions

A key pharmacological differentiator between amphetamine analogs is their relative potency at the different monoamine transporters. While extensive data is available for methamphetamine, there is a notable lack of publicly available, specific quantitative data (e.g., Ki or IC50 values) for this compound's interaction with these transporters.[1]

Table 1: Inhibition of Monoamine Transporters (Ki values in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methamphetamine ~0.6[5]~0.07 - 0.1[5]~20 - 40[5]
This compound Not reported in searched literatureNot reported in searched literatureNot reported in searched literature

Table 2: Inhibition of Monoamine Uptake (IC50 values in µM)

CompoundDopamine (DA) UptakeNorepinephrine (NE) UptakeSerotonin (5-HT) Uptake
Methamphetamine 0.14 ± 0.01[6]0.08 ± 0.00[6]4.90 ± 0.39[6]
This compound Not reported in searched literatureNot reported in searched literatureNot reported in searched literature

Note: The provided values for methamphetamine can vary between studies depending on the experimental conditions.

Qualitative animal studies suggest that this compound has approximately one-tenth the potency of dextroamphetamine.[7] Given that methamphetamine and dextroamphetamine have comparable potencies at DAT and NET, it can be inferred that this compound is likely less potent than methamphetamine at these transporters.[5]

Receptor Binding Profiles

Beyond their primary action on monoamine transporters, amphetamines can interact with various neurotransmitter receptors, contributing to their complex pharmacological profiles.

  • Methamphetamine: Methamphetamine has been shown to bind to and activate both sigma receptor subtypes, σ1 and σ2, with micromolar affinity.[8]

  • This compound: this compound is reported to act as a serotonin receptor agonist, with a particular focus on the 5-HT2A receptor subtype.[9] However, specific quantitative data such as Ki or EC50 values are not widely available in the searched literature.[1]

Structure-Activity Relationships (SAR)

The structural difference between this compound (2-methylamphetamine) and methamphetamine lies in the position of the second methyl group. In methamphetamine, it is on the nitrogen atom (N-methyl), while in this compound it is on the phenyl ring at the ortho (2) position.

SAR studies on amphetamine analogs indicate that:

  • N-methylation: The N-methyl group of methamphetamine generally increases its lipophilicity compared to amphetamine, facilitating its entry into the brain and contributing to its higher potency.

  • Ring substitution: The position of a methyl group on the phenyl ring significantly influences pharmacological activity. Ortho-substitution, as seen in this compound, can introduce steric hindrance that may alter the molecule's ability to bind to and be transported by monoamine transporters. This steric hindrance is a likely reason for the observed lower potency of this compound compared to dextroamphetamine and, by extension, methamphetamine.[7]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological properties of amphetamine-like compounds. Specific parameters would need to be optimized for individual experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

cluster_workflow Competition Binding Assay Workflow Start Start Prepare Prepare cell membranes expressing target transporter Start->Prepare Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Prepare->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

References

A Comparative Guide to the Quantification of Ortetamine Using Certified Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of Ortetamine (2-methylamphetamine): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods relies on the use of certified reference materials, which are available from various chemical suppliers. This document outlines the experimental protocols and presents a comparative analysis of their performance based on published validation data.

Introduction to this compound Quantification

This compound, a positional isomer of methamphetamine, requires accurate and reliable quantification in various matrices for forensic toxicology, clinical chemistry, and research applications. The choice of analytical methodology is critical for achieving the desired sensitivity, specificity, and throughput. Both GC-MS and LC-MS/MS are powerful techniques widely employed for the analysis of amphetamine-type stimulants. Certified reference materials are essential for method validation, ensuring the accuracy and traceability of results. Several suppliers, including Cerilliant, LGC Standards, and Cayman Chemical, provide certified standards for this compound.

Comparison of Analytical Methodologies

The selection between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For amphetamines like this compound, derivatization is often required to improve chromatographic properties and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization.

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of amphetamine-type stimulants, providing a benchmark for the expected performance for this compound quantification.

Quantitative Data Presentation

Table 1: Comparison of GC-MS and LC-MS/MS Performance for Amphetamine-Type Stimulants

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.02 - 20 ng/mL[1][2]0.1 - 10 ng/mL[3]
Limit of Quantification (LOQ) 0.1 - 50 ng/mL[1][2]0.25 - 25 ng/mL[3]
Linearity (Range) 10 - 2000 ng/mL[2]1 - 1000 ng/mL
Accuracy (% Recovery) 60 - 99%[2]78 - 116% (matrix effect dependent)[3]
Precision (%RSD) < 10%[2]< 15%[3]
Derivatization Often requiredNot typically required
Sample Volatility RequiredNot required

Note: The presented data is a summary from various studies on amphetamine-type stimulants and may not be specific to this compound. However, it provides a reasonable expectation of performance.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A typical GC-MS protocol for the analysis of amphetamine-type stimulants involves the following steps:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., urine, blood) and extract with an organic solvent. Back-extract into an acidic aqueous phase, then make the aqueous phase basic and re-extract with an organic solvent.

    • Solid-Phase Extraction (SPE): Utilize a mixed-mode cation exchange cartridge to retain and elute the analyte.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Reconstitute in a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) and heat to form a volatile derivative.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC.

    • Chromatographic Separation: Use a capillary column (e.g., 5% phenylmethylsiloxane) to separate the analytes.

    • Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A common LC-MS/MS protocol for amphetamine-type stimulants includes these stages:

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, precipitate proteins with a solvent like acetonitrile, followed by centrifugation.

    • Dilution: For urine samples, a simple "dilute-and-shoot" approach may be sufficient after filtration.

    • Solid-Phase Extraction (SPE): Can be used for cleaner extracts and lower detection limits.

  • LC-MS/MS Analysis:

    • Injection: Inject the prepared sample into the LC system.

    • Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with additives like formic acid or ammonium formate.

    • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualizations

Experimental_Workflow cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (LLE or SPE) Derivatization Derivatization Sample_Prep_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC Sample_Prep_LC Sample Preparation (Dilution, PP, or SPE) LC_Separation LC Separation Sample_Prep_LC->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis MSMS_Detection->Data_Analysis_LC

Caption: Comparative experimental workflows for this compound quantification by GC-MS and LC-MS/MS.

Signaling_Pathway cluster_neuron Presynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT enters via TAAR1 TAAR1 Receptor This compound->TAAR1 activates Vesicles Synaptic Vesicles This compound->Vesicles induces release from Neuron Dopaminergic Neuron DAT->Neuron G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_13 Gα13 TAAR1->G_alpha_13 AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates RhoA RhoA G_alpha_13->RhoA activates Dopamine_Release Dopamine Release Vesicles->Dopamine_Release

Caption: Simplified signaling pathway of this compound in a dopaminergic neuron.

References

Ortetamine vs. Methylphenidate: A Comparative Analysis of Their Effects on Dopamine and Norepinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of ortetamine and methylphenidate on the dopamine (DA) and norepinephrine (NE) systems. While both are central nervous system stimulants, their mechanisms of action and potency differ significantly, leading to distinct neurochemical profiles. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for research and drug development purposes.

Executive Summary

Methylphenidate is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI), effectively blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) to increase extracellular concentrations of these neurotransmitters.[1] In contrast, this compound, also known as 2-methylamphetamine, is classified as a monoamine releaser, belonging to the amphetamine class of stimulants.[2][3] While comprehensive quantitative data on this compound's direct interaction with DAT and NET is limited, its mechanism is understood to primarily involve promoting the efflux of dopamine and norepinephrine from presynaptic neurons.[3] Animal studies suggest this compound has a significantly lower potency compared to dextroamphetamine.[2]

Mechanism of Action

Methylphenidate acts as a potent inhibitor at the binding sites of DAT and NET.[4] This blockage of the reuptake mechanism leads to a prolonged presence of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[4]

This compound , as a member of the amphetamine family, is presumed to act as a substrate for monoamine transporters. This leads to a reversal of the transporter's function, causing the release of dopamine and norepinephrine from the presynaptic terminal into the synapse.[3] It also appears to have some reuptake inhibiting properties.[3]

Quantitative Comparison of Transporter Interactions

The following tables summarize the available quantitative data for methylphenidate's interaction with dopamine and norepinephrine transporters. Due to a lack of available research, direct quantitative binding or uptake inhibition data for this compound is not currently available in the public domain.

Table 1: Methylphenidate IC50 Values for Dopamine and Norepinephrine Transporters

CompoundTransporterIC50 (nM)SpeciesAssay Type
d-threo-MethylphenidateDAT33Rat[3H]WIN 35,428 Binding
d-threo-MethylphenidateNET244Rat[3H]nisoxetine Binding
l-threo-MethylphenidateDAT540Rat[3H]WIN 35,428 Binding
l-threo-MethylphenidateNET5100Rat[3H]nisoxetine Binding
Racemic MethylphenidateDAT34Human/Canine[3H]Dopamine Uptake
Racemic MethylphenidateNET339Human/Canine[3H]Norepinephrine Uptake

Table 2: Methylphenidate Ki Values for Dopamine and Norepinephrine Transporters

CompoundTransporterKi (nM)SpeciesAssay Type
dl-threo-MethylphenidateDAT13.3Rat[3H]WIN 35,428 Binding
dl-threo-MethylphenidateNET39.4Rat[3H]nisoxetine Binding

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental procedure, the following diagrams are provided in DOT language for use with Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Storage DA_NE_Synapse DA & NE Vesicle->DA_NE_Synapse Release DAT_NET DAT / NET DA_NE_Synapse->DAT_NET Reuptake Receptor DA / NE Receptors DA_NE_Synapse->Receptor Binding Methylphenidate Methylphenidate Methylphenidate->DAT_NET Inhibits This compound This compound This compound->Vesicle Promotes Release This compound->DAT_NET Reverses Transport start Start prepare_synaptosomes Prepare Synaptosomes (or cells expressing transporters) start->prepare_synaptosomes pre_incubate Pre-incubate with Test Compound (this compound or Methylphenidate) prepare_synaptosomes->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter ([3H]DA or [3H]NE) pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate Uptake (e.g., rapid filtration, washing) incubate->terminate_uptake measure_radioactivity Measure Radioactivity (Scintillation Counting) terminate_uptake->measure_radioactivity analyze_data Analyze Data (Calculate IC50/Ki) measure_radioactivity->analyze_data end End analyze_data->end

References

Ortetamine: A Comparative Efficacy Analysis Against Classical 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ortetamine against other well-characterized 5-HT2A receptor agonists. While this compound is structurally related to amphetamine-based serotonergic compounds, its mechanism of action diverges significantly from classical 5-HT2A agonists. This document aims to clarify these differences through the presentation of supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Introduction to this compound and Comparator 5-HT2A Agonists

This compound, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class.[1] Its pharmacological profile is primarily characterized by its action as a monoamine releasing agent, affecting dopamine, norepinephrine, and serotonin.[2] This is in contrast to classical psychedelic hallucinogens such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 2,5-dimethoxy-4-iodoamphetamine (DOI), which exert their effects through direct agonism at the 5-HT2A receptor. This guide will compare the indirect serotonergic effects of this compound with the direct receptor activation of DOM and DOI.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for this compound, DOM, and DOI, highlighting the differences in their pharmacological profiles.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT max)
This compound 5-HT2ANo direct binding data availableNot applicable (not a direct agonist)Not applicable
Monoamine TransportersPrimarily acts as a releasing agent and reuptake inhibitorNot applicableNot applicable
DOM 5-HT2A~40[3]~40 (IP-1 accumulation)[3]Full agonist (85.9–95.1%)[3]
DOI 5-HT2ASubnanomolar to low nanomolar[3]9.3 (IP1)[4]Partial agonist

Table 2: In Vivo Behavioral Effects

CompoundBehavioral AssayPotency / Effect
This compound Drug Discrimination (vs. d-amphetamine) in ratsSubstitutes for d-amphetamine with ~1/10th the potency (ED50 = 4.1 mg/kg)[5]
DOM Drug Discrimination (rodents)Generalizes to other serotonergic psychedelics[6]
Head-Twitch Response (rodents)Induces head-twitch response, a proxy for psychedelic-like effects[6]
DOI Head-Twitch Response (rodents)Potent inducer of head-twitch response[7]

Experimental Protocols

Inositol Monophosphate (IP-1) Accumulation Assay for 5-HT2A Receptor Activation

This assay is a functional measure of Gq-coupled receptor activation, such as the 5-HT2A receptor.

  • Cell Culture : Mammalian cells (e.g., CHO-K1 or HEK-293) heterologously expressing the human 5-HT2A receptor are cultured in appropriate media.[3][4]

  • Cell Plating : Cells are plated at a specific density (e.g., 400,000 cells per well in a 24-well plate).[3]

  • Starvation and Stimulation : The day after plating, cells are starved in a serum-free medium for a period (e.g., 1 hour). The medium is then replaced with a stimulation buffer.[3]

  • Agonist Addition : After a brief incubation, various concentrations of the agonist (e.g., DOM, DOI, or serotonin as a reference) are added to the wells.[3]

  • Incubation : The plates are incubated for a set time (e.g., 60 minutes) to allow for the accumulation of inositol monophosphate (IP-1), a downstream product of phospholipase C activation.[3]

  • Detection : The amount of accumulated IP-1 is quantified using a commercially available ELISA kit (e.g., Cisbio IP-One Elisa kit).[3]

  • Data Analysis : The data is used to generate dose-response curves, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal efficacy) are calculated.[3]

Animal Drug Discrimination Studies

This behavioral assay is used to assess the subjective effects of a drug in animals.

  • Animal Training : Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate the administration of a known drug (the training drug, e.g., d-amphetamine) with one lever and the administration of a vehicle (e.g., saline) with the other lever.[5]

  • Test Sessions : Once trained, the animals are administered a test drug (e.g., this compound) at various doses.[5]

  • Data Collection : The percentage of responses on the drug-appropriate lever is recorded for each dose of the test drug.[5]

  • Data Analysis : If the animal predominantly presses the drug-appropriate lever after being administered the test drug, the test drug is said to "substitute" for the training drug, indicating similar subjective effects. The ED50 is the dose of the test drug that produces 50% of the maximal response on the drug-appropriate lever.[5]

Mandatory Visualizations

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Agonist 5-HT2A Agonist (e.g., DOM, DOI) Agonist->5HT2A_Receptor Binds to Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca_release->Downstream_effects PKC_activation->Downstream_effects

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_this compound This compound (Monoamine Releaser) cluster_agonist Direct 5-HT2A Agonist (e.g., DOM) Ortetamine_outside This compound SERT Serotonin Transporter (SERT) Ortetamine_outside->SERT Enters via Ortetamine_inside This compound SERT->Ortetamine_inside Serotonin_synapse Synaptic Serotonin SERT->Serotonin_synapse VMAT2 VMAT2 Ortetamine_inside->VMAT2 Reverses Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Serotonin_cytoplasm Cytoplasmic Serotonin Serotonin_vesicle->Serotonin_cytoplasm Release Serotonin_cytoplasm->SERT Efflux via Reversed Transporter Agonist_outside DOM 5HT2A_Receptor Postsynaptic 5-HT2A Receptor Agonist_outside->5HT2A_Receptor Binds and Activates Signaling_cascade Intracellular Signaling 5HT2A_Receptor->Signaling_cascade

References

A Comparative Guide to Analytical Methods for Ortetamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the detection and quantification of Ortetamine and structurally similar compounds. While specific inter-laboratory validation studies for this compound are not publicly available, this document summarizes validation data from studies on related substances, offering valuable insights into method performance. The information presented is intended to assist researchers in selecting appropriate analytical strategies.

Data Presentation: A Comparative Summary

The following tables summarize the performance characteristics of various analytical techniques for compounds structurally related to this compound. This data, gathered from multiple studies, provides a baseline for comparing the suitability of each method for specific research needs.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

AnalyteMatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
KetamineUrine30 - 1000-1590 - 104< 8.1
NorketamineUrine30 - 1000-1090 - 104< 8.1
DehydronorketamineUrine30 - 1000-2090 - 104< 8.1
Amphetamine-type stimulants (7)Hair0.5 - 40< 0.10< 0.3293.63 - 112.40< 9.73
CocaineSeized Drugs-1--< 0.25
HeroinSeized Drugs-5--< 0.25

Data compiled from multiple sources for illustrative comparison.[1][2][3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

AnalyteMatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%CV)
Amphetamine-related drugs (isomeric)Blood20 - 1000202089 - 1186.60 - 19.70
LisdexamfetamineOral Fluid, Plasma1 - 128-194.8 - 111.7< 12.8
AmphetamineOral Fluid, Plasma1 - 128-194.8 - 111.7< 12.8
LisdexamfetamineUrine4 - 256-494.8 - 109.8< 17.1
AmphetamineUrine4 - 256-494.8 - 109.8< 17.1
Ketamine & MetabolitesPlasma1 - 1000--HighHigh
Designer Amphetamines (31)Serum-1.0 - 5.0---

Data compiled from multiple sources for illustrative comparison.[4][5][6]

Table 3: High-Performance Liquid Chromatography (HPLC) Performance Data

AnalyteMatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)
Amlodipine BesylatePharmaceutical Formulation0.8 - 24----
Enalapril MaleatePharmaceutical Formulation1.6 - 48----
DobutaminePharmaceutical Formulation0.2 - 1.01030102.89 (Recovery)< 1
Cardiovascular Agents (5)Infusion Samples6.0 - 240.00.12 - 0.48-Within acceptable limitsWithin acceptable limits

Data compiled from multiple sources for illustrative comparison.[7][8]

Table 4: Immunoassay Performance Data

AnalyteMatrixCutoff (ng/mL)LOD (ng/mL)Sensitivity (%)Specificity (%)
KetamineUrine255100100
AmphetaminesUrine----

Data compiled from multiple sources for illustrative comparison.[9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amphetamine-Type Stimulants in Hair
  • Sample Preparation:

    • Wash 10 mg of human hair with water and methanol.

    • Soak the washed hair in a solution of 1% hydrochloric acid in methanol for 18 hours.

    • Isolate the analytes from the methanolic extract using a solid-phase extraction (SPE) procedure.[1]

  • Derivatization:

    • Derivatize the extracted analytes with heptafluorobutyric anhydride (HFBA) at 80°C for 40 minutes.[1]

  • GC-MS Analysis:

    • Instrument: Agilent GC/MS 7890/5977 or equivalent.[11]

    • Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25µm.[11]

    • Inlet Temperature: 270 ºC.[11]

    • Injection Mode: Split.[11]

    • Carrier Gas: Helium.[11]

    • Oven Program: Start at 100 ºC, ramp to 320 ºC.[11]

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomeric Amphetamine-Related Drugs in Blood
  • Sample Preparation:

    • Use 250 µL of blood.

    • Perform mixed-mode solid-phase extraction (MMSPE).[5]

  • Chromatographic Separation:

    • Instrument: UPLC system coupled with a qTOF-MS.

    • Column: ACQUITY UPLC™ HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM sodium formate (A) and acetonitrile with 0.1% formic acid (B).[5]

    • Flow Rate: 0.5 mL/min.[5]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI).[5]

    • Acquisition Mode: MSE mode to acquire both low and high collision energy data.[5]

High-Performance Liquid Chromatography (HPLC) for Cardiovascular Agents in Infusion Samples
  • Sample Preparation:

    • Dilute the sample in the appropriate solvent.

    • Filter through a 0.45-µm membrane filter.[8]

  • Chromatographic Separation:

    • Column: C18 column (150 mm × 4.6 mm, 5.0 μm).[7]

    • Mobile Phase: A linear gradient of 50 mM KH2PO4 buffer and acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

  • Detection:

    • UV detection at a specified wavelength.

Immunoassay (ELISA) for Ketamine in Urine
  • Principle: A competitive enzyme-linked immunosorbent assay.

  • Procedure:

    • Add urine samples, standards, and controls to microplate wells coated with antibodies.

    • Add enzyme-conjugated ketamine.

    • Incubate to allow competition for antibody binding sites.

    • Wash the wells to remove unbound components.

    • Add a substrate solution to develop color.

    • Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of ketamine in the sample.[9][12]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_workflow Experimental Workflow for this compound Analysis SampleCollection Sample Collection (e.g., Blood, Urine, Hair) SamplePreparation Sample Preparation (e.g., Extraction, Clean-up) SampleCollection->SamplePreparation Derivatization Derivatization (Optional, for GC-MS) SamplePreparation->Derivatization InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC) SamplePreparation->InstrumentalAnalysis Direct analysis Derivatization->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataAnalysis Data Analysis (Quantification, Identification) DataAcquisition->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

Caption: A generalized workflow for the analysis of this compound in biological samples.

G cluster_pathway Simplified Signaling Pathway for Amphetamine-like Compounds Amphetamine Amphetamine-like Compound TAAR1 TAAR1 Receptor (intracellular) Amphetamine->TAAR1 Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 AC Adenylate Cyclase Gs->AC RhoA RhoA G13->RhoA cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects (e.g., Transporter Trafficking) PKA->Downstream RhoA->Downstream

Caption: A simplified diagram of the intracellular signaling cascade initiated by amphetamine-like compounds.

References

Safety Operating Guide

Proper Disposal of Ortetamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ortetamine (also known as 2-methylamphetamine). As a Schedule II controlled substance in the United States, this compound is subject to stringent regulations governing its handling and disposal to prevent diversion and ensure safety. Researchers, scientists, and drug development professionals must adhere to institutional and federal guidelines. This guide outlines the necessary procedural steps for compliant disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Controlled Substance Regulations: Be aware that this compound is an isomer of Methamphetamine and is classified as a Schedule II controlled substance in the United States[1]. Unauthorized disposal is a violation of federal law.

Quantitative Data for this compound Hydrochloride

The following table summarizes key quantitative data for this compound hydrochloride. This information is useful for understanding its physical properties and for preparing it for transfer to a licensed disposal facility.

PropertyValue
Molecular Formula C₁₀H₁₅N • HCl
Formula Weight 185.7 g/mol
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 10 mg/mL[2]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2]

Experimental Protocols: Compliant Disposal Procedure

Due to its status as a Schedule II controlled substance, this compound cannot be disposed of through standard laboratory chemical waste streams (e.g., sink disposal or mixing with other chemical waste). The following step-by-step procedure outlines the mandatory process for its legal and safe disposal.

1. Initial Assessment and Segregation:

  • Identify all this compound materials designated for disposal. This includes expired, unwanted, or contaminated pure substances, as well as solutions and contaminated labware (e.g., vials, syringes).
  • Segregate these materials from active inventory in a secure, locked storage location as required for Schedule II substances.
  • Clearly label all containers with "For Disposal" to prevent accidental use.

2. Contact Environmental Health and Safety (EHS):

  • Notify your institution's EHS office to initiate the disposal process for a controlled substance. They will provide specific guidance and necessary documentation.
  • Do not attempt to chemically neutralize or destroy the this compound yourself. Advanced oxidation processes or other chemical degradation methods are not suitable for laboratory disposal by researchers and may violate regulations.

3. Documentation and Inventory:

  • Accurately record the quantity of this compound to be disposed of in your controlled substance logbook.
  • Complete any required institutional or federal forms, such as the DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), as directed by your EHS office.

4. Transfer to a Reverse Distributor:

  • Your EHS department will coordinate with a DEA-registered reverse distributor for the collection and destruction of the this compound.
  • Prepare the material for pickup as instructed by EHS. This may involve placing it in a specific container provided by the disposal vendor.

5. Final Record Keeping:

  • Obtain and retain all documentation from the reverse distributor confirming the receipt and destruction of the controlled substance.
  • Update your inventory records to reflect the final disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the required workflow for the compliant disposal of this compound.

G A Identify this compound for Disposal (Expired, Unwanted, Contaminated) B Segregate and Secure in Locked Storage (Label 'For Disposal') A->B C Contact Institutional EHS Office (Initiate Controlled Substance Disposal) B->C D Complete Disposal Documentation (e.g., DEA Form 41, Institutional Forms) C->D E EHS Coordinates with DEA-Registered Reverse Distributor C->E F Package this compound for Pickup (Follow EHS Instructions) D->F E->F G Transfer to Reverse Distributor F->G H Receive and File Certificate of Destruction G->H I Update Controlled Substance Inventory Records H->I

Caption: Compliant Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.